3-Chloro-5-fluoroaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-5-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFN/c7-4-1-5(8)3-6(9)2-4/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIFAHAICWJMRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370528 | |
| Record name | 3-Chloro-5-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4863-91-6 | |
| Record name | 3-Chloro-5-fluorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4863-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-5-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-5-fluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Whitepaper: 3-Chloro-5-fluoroaniline as a Strategic Scaffold in Medicinal Chemistry
Executive Summary
3-Chloro-5-fluoroaniline (CAS 4863-91-6) represents a high-value pharmacophore building block, distinguished by its unique 3,5-disubstitution pattern.[1] Unlike para- or ortho-substituted anilines, this meta-disubstituted scaffold offers a specific electronic environment that modulates lipophilicity without compromising steric accessibility at the para-position. This whitepaper analyzes its critical role in the synthesis of next-generation Glucocorticoid Receptor (GR) agonists and TRPM5 modulators, detailing validated synthesis protocols and structural advantages in drug design.
Chemical Profile & Structural Advantage[1]
The strategic value of this compound lies in its ability to block metabolic "soft spots" on aromatic rings. In many drug candidates, the para-position of a phenyl ring is susceptible to rapid oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. By employing a 3,5-dihalo pattern, medicinal chemists can electronically deactivate the ring and sterically discourage metabolic attack while maintaining a vector for further functionalization at the nitrogen.
Physicochemical Specifications
| Property | Specification |
| CAS Number | 4863-91-6 |
| IUPAC Name | 3-Chloro-5-fluorobenzenamine |
| Molecular Formula | C₆H₅ClFN |
| Molecular Weight | 145.56 g/mol |
| Appearance | Clear to amber liquid (darkens on storage) |
| Boiling Point | 98°C at 19 mmHg |
| Density | 1.33 g/mL |
| pKa (Conjugate Acid) | ~3.5 (Estimated) - Reduced basicity due to EWG |
| Electronic Effect |
Note: The electron-withdrawing groups (EWG) at the 3 and 5 positions significantly reduce the nucleophilicity of the amine compared to aniline, requiring optimized conditions for coupling reactions.
Synthesis & Manufacturing Methodologies
The industrial preparation of this compound predominantly relies on the chemoselective reduction of 3-chloro-5-fluoronitrobenzene . While iron-mediated reduction (Béchamp) is possible, catalytic hydrogenation is preferred for pharmaceutical purity to avoid heavy metal residues.
Protocol: Catalytic Hydrogenation (Pt/C)
Rationale: Platinum on Carbon (Pt/C) is selected over Palladium (Pd/C) to minimize the risk of hydrodehalogenation (loss of the Chlorine atom) which can occur under standard hydrogenation conditions.
Reagents:
-
Substrate: 3-Chloro-5-fluoronitrobenzene
-
Catalyst: 1% Pt/C (sulfided forms preferred for selectivity)
-
Solvent: Methanol or Ethanol
-
Pressure: 3–5 bar H₂
Workflow:
-
Charge: Load the pressure vessel with nitro-compound and solvent (10:1 v/w ratio).
-
Inert: Purge system with N₂ (3x) to remove oxygen.
-
Catalyst Addition: Add 1 mol% Pt/C catalyst under inert atmosphere.
-
Reduction: Pressurize to 3 bar H₂; maintain temperature at 40–50°C. Monitor H₂ uptake.
-
Work-up: Filter catalyst over Celite. Concentrate filtrate under reduced pressure.
-
Purification: Distillation under vacuum (98°C @ 19 mmHg) yields the product as a pale oil.
Figure 1: Chemoselective hydrogenation pathway avoiding dehalogenation.
Advanced Applications in Drug Discovery
This compound serves as the "B-ring" scaffold in several high-potency receptor modulators. Its specific geometry allows it to fit into hydrophobic pockets where the chlorine atom often engages in halogen bonding or fills a lipophilic cavity.
Case Study: TRPM5 Agonists
The Transient Receptor Potential Melastatin 5 (TRPM5) channel is a target for gastrointestinal motility disorders. A lead compound, (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile , utilizes this aniline as the starting material to construct the tetrahydroisoquinoline core.
Mechanism of Incorporation: The aniline is typically converted to a benzaldehyde or similar electrophile, or used directly in a Pictet-Spengler type cyclization depending on the specific synthetic route, to form the tetrahydroisoquinoline system. The 3-Cl, 5-F substitution pattern was found to be critical for selectivity against related channels (TRPA1, TRPV1).
Case Study: Glucocorticoid Receptor (GR) Agonists
Non-steroidal GR agonists are designed to separate anti-inflammatory efficacy from metabolic side effects. The Skraup Reaction is a key method used to convert this compound into a quinoline or tetrahydroquinoline scaffold.[1]
Experimental Protocol: Modified Skraup Reaction
-
Reactants: this compound (1.0 eq), Acetone (excess), Iodine (catalytic).
-
Conditions: Reflux for 12–24 hours.
-
Mechanism: In situ formation of an
-unsaturated ketone (mesityl oxide) followed by Michael addition of the aniline and subsequent cyclization. -
Outcome: Formation of the 1,2-dihydroquinoline or tetrahydroquinoline core, which serves as the "A-ring" mimic of the steroid skeleton.
Figure 2: Divergent synthetic utility of the this compound scaffold.
Safety & Handling (E-E-A-T)
As a halogenated aniline, this compound possesses significant toxicity profiles that require strict containment protocols.
-
Acute Toxicity: Toxic if swallowed (H301), in contact with skin (H311), or inhaled (H331).
-
Target Organ Toxicity: May cause damage to organs (blood/hematopoietic system) through prolonged exposure (H373), typical of aniline derivatives (Methemoglobinemia risk).
-
Handling:
-
PPE: Double nitrile gloves, full-face respirator with organic vapor cartridges, and Tyvek suit.
-
Storage: Store under nitrogen in amber glass. Air sensitive (oxidation leads to darkening).
-
References
-
Ossila. this compound Product Information & Applications. Retrieved from
-
Hudson, A. R., et al. (2011). Discovery of orally available tetrahydroquinoline-based glucocorticoid receptor agonists.[2] Bioorganic & Medicinal Chemistry Letters, 21(6), 1697–1700.[2] Link
-
Leiva, R., et al. (2018). Aniline-based inhibitors of influenza H1N1 virus acting on hemagglutinin-mediated fusion.[1][3] Journal of Medicinal Chemistry, 61, 98–118.[4] Link
-
Sabat, M., et al. (2022). The discovery of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, a potent and selective agonist of human TRPM5. Bioorganic & Medicinal Chemistry, 76, 117084.[5] Link
-
BenchChem. Synthesis of 3-Chloro-4-fluoroaniline (Isomer Comparison & Protocols). Retrieved from
Sources
- 1. ossila.com [ossila.com]
- 2. Discovery of orally available tetrahydroquinoline-based glucocorticoid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aniline-Based Inhibitors of Influenza H1N1 Virus Acting on Hemagglutinin-Mediated Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aniline-based inhibitors of influenza H1N1 virus acting on hemagglutinin-mediated fusion - Medicinal Chemistry & Pharmacology [ub.edu]
- 5. The discovery of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, a potent and selective agonist of human transient receptor potential cation channel subfamily m member 5 (TRPM5) and evaluation of as a potential gastrointestinal prokinetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 3-Chloro-5-fluoroaniline – Sourcing, Purity, and Quality Assurance
Executive Summary
3-Chloro-5-fluoroaniline (CAS 4863-91-6) is a high-value "meta-meta" disubstituted aniline intermediate. Unlike its more common ortho/para isomers (e.g., 3-chloro-4-fluoroaniline), the 3,5-substitution pattern offers unique metabolic stability by blocking the metabolically vulnerable para position while modulating lipophilicity via the fluorine atom. This makes it a critical scaffold for kinase inhibitors and agrochemicals.
However, this specific substitution pattern presents significant supply chain risks. The synthesis of 3,5-disubstituted benzenes often requires indirect routes (e.g., Curtius rearrangement or desymmetrization), leading to higher costs and the presence of difficult-to-separate regioisomers. This guide outlines the sourcing landscape, defines critical purity grades, and establishes a self-validating Quality Control (QC) protocol.
Part 1: Chemical Profile & Criticality
Before sourcing, it is imperative to distinguish this specific isomer from its cheaper, more abundant analogs.
| Feature | Specification | Technical Note |
| Chemical Name | This compound | "Meta-meta" substitution pattern. |
| CAS Number | 4863-91-6 | CRITICAL: Do not confuse with 3-chloro-4-fluoroaniline (CAS 367-21-5). |
| Molecular Weight | 145.56 g/mol | Identical to isomers; MS alone cannot distinguish. |
| Appearance | Clear yellow to brown liquid/oil | Darkens rapidly upon oxidation. |
| Boiling Point | ~226 °C | High boiling point makes distillation difficult for trace impurity removal. |
The "Scaffold Hunter" Insight: In drug design, the 3,5-disubstitution pattern is often used to probe the hydrophobic pocket of enzymes without introducing steric clashes associated with ortho substituents. The fluorine at position 5 withdraws electrons, lowering the pKa of the aniline nitrogen, which can significantly alter the nucleophilicity in subsequent cross-coupling reactions (e.g., Buchwald-Hartwig).
Part 2: Purity Grades & Impurity Profiling
Commercial purity typically falls into two categories. Understanding the difference is vital for downstream success.
Technical/Reagent Grade (97%)
-
Use Case: Early-stage SAR (Structure-Activity Relationship) exploration, pilot reactions.
-
Risk: Contains up to 3% impurities, primarily regioisomers (2-chloro-5-fluoroaniline) and de-halogenated byproducts (3-chloroaniline or 3-fluoroaniline).
-
Impact: In palladium-catalyzed couplings, the isomeric impurities can competitively bind to the catalyst, lowering yields or producing inseparable isomeric byproducts.
Synthesis/Pharma Grade (>99%)[1]
-
Use Case: GMP manufacturing, GLP toxicology batches, late-stage process development.
-
Specification: Validated by quantitative NMR (qNMR) or GC-FID with isomer-specific resolution.
-
Stability: Often packaged under argon/nitrogen to prevent oxidative polymerization (browning).
The "Regioisomer Trap"
Because 3,5-disubstituted benzenes are thermodynamically less favored than 2,4- or 3,4-isomers during electrophilic aromatic substitution, trace amounts of these isomers are the most persistent impurities. Standard C18 HPLC often fails to resolve this compound from 3-chloro-4-fluoroaniline.
Part 3: Sourcing Strategy
Do not treat all vendors equally. The supply chain is tiered based on traceability and documentation.
Tier 1: Validated Global Distributors (High Reliability)
-
Vendors: Sigma-Aldrich (Merck), Thermo Scientific (Alfa Aesar), TCI Chemicals.
-
Pros: Full CoA (Certificate of Analysis), reliable supply chain transparency, standardized packaging.
-
Cons: Higher unit cost (
$). -
Best For: Reference standards, GMP starting materials.
Tier 2: Specialist Building Block Suppliers (High Variety)
-
Vendors: Combi-Blocks, Enamine, Fluorochem, Ossila.
-
Pros: Often synthesize in-house or have exclusive contract manufacturers; significantly lower cost (
) for 10g–100g quantities. -
Cons: Batch-to-batch variability can be higher; CoA may rely on GC purity without detailed isomer analysis.
-
Best For: Medicinal chemistry campaigns (grams to kilos).
Tier 3: Bulk Aggregators (Cost Leaders)
-
Vendors: Various listings on Molbase/ChemicalBook.
-
Pros: Lowest price ($).
-
Cons: High risk of "bait and switch" (shipping the 3,4-isomer instead of 3,5). Mandatory internal re-validation required.
Part 4: Quality Control (QC) Protocols
As a Senior Scientist, you must assume the material is suspect until proven otherwise. The following workflow uses 19F NMR as the primary discriminator, as it offers superior resolution for fluoro-isomers compared to 1H NMR.
QC Decision Matrix
Caption: Analytical workflow prioritizing 19F NMR for isomer detection.
Detailed Protocol: The "Isomer Check"
Objective: Detect >0.5% regioisomeric contamination.
-
Sample Prep: Dissolve 20 mg of sample in 0.6 mL CDCl3 .
-
1H NMR:
-
Observe the aromatic region (6.0 – 7.0 ppm).
-
Expected: A triplet (t) and two doublets (d) or a multiplet pattern characteristic of meta-meta substitution.
-
Warning: Broad peaks may indicate oxidation (aniline black formation).
-
-
19F NMR (The Gold Standard):
-
Run a non-decoupled 19F scan.
-
This compound typically shows a distinct singlet or triplet (if H-coupled) around -110 to -115 ppm (shift varies slightly by solvent).
-
3-Chloro-4-fluoroaniline (common impurity) will appear significantly shifted (typically -120 to -130 ppm due to the ortho shielding effect of the amine).
-
Action: If a secondary peak >1% integral is found, reject the batch for sensitive applications.
-
Part 5: Handling & Storage[2][3]
Anilines are notorious for oxidation. This compound is a liquid at room temperature (or low-melting solid), making it prone to air oxidation.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon preferred over Nitrogen due to density).
-
Container: Amber glass vials with Teflon-lined caps. Avoid storing in plastics for long periods as anilines can leach plasticizers.
-
Safety:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2734838, this compound. Retrieved from [Link]
-
Duckett, C. J., et al. (2006). Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]-radiolabelling, 19F-NMR spectroscopy... (Cited for 19F NMR methodology in fluoroanilines).[3][4] Xenobiotica. Retrieved from [Link]
Sources
Thermogravimetric analysis of 3-Chloro-5-fluoroaniline
Technical Guide: Thermogravimetric Analysis of 3-Chloro-5-fluoroaniline
Executive Summary
This compound (CAS: 4863-91-6) is a critical halogenated aniline intermediate used extensively in the synthesis of active pharmaceutical ingredients (APIs), including H1N1 antiviral agents and glucocorticoid receptor agonists.[1][2][3] Its dual-halogen substitution pattern (chlorine at C3, fluorine at C5) imparts unique electronic properties but also introduces specific thermal risks, including the evolution of toxic hydrogen halides (HCl, HF) upon degradation.[1]
This guide provides a rigorous framework for the Thermogravimetric Analysis (TGA) of this compound.[1] Unlike solid polymers where TGA primarily measures degradation, the analysis of this liquid intermediate (BP: ~226°C) requires distinguishing between evaporation kinetics and thermal decomposition .[1] This distinction is vital for optimizing distillation parameters and ensuring process safety during scale-up.
Physicochemical Baseline
Before initiating thermal analysis, the fundamental properties of the analyte must be established to validate TGA data.
| Property | Value | Relevance to TGA |
| Molecular Formula | C₆H₅ClFN | Determines theoretical mass loss of functional groups.[1] |
| Molecular Weight | 145.56 g/mol | Baseline for stoichiometric calculations.[1] |
| Physical State | Liquid (at 20°C) | Requires hermetic handling or liquid-specific pans to prevent premature evaporation.[1] |
| Boiling Point | 226°C (760 mmHg) | Critical: The primary TGA weight loss event in an open pan will be evaporation, not decomposition.[1] |
| Flash Point | ~92–110°C | Safety threshold; purge gas selection (N₂ vs. Air) must account for flammability.[1] |
| Decomposition Products | HCl, HF, NOₓ, COₓ | Requires acid-resistant furnace liners and proper exhaust scrubbing.[1] |
Strategic TGA Methodologies
A "one-size-fits-all" TGA run is insufficient for volatile intermediates.[1] Two distinct protocols are required to capture the full thermal profile.[1]
Protocol A: Volatility & Purity Assessment (Open System)
Objective: Determine the evaporation profile, estimate vapor pressure, and quantify non-volatile impurities (catalyst residues, inorganic salts).[1]
-
Instrument: TGA with low-mass furnace (e.g., TA Instruments Q500/Discovery or Mettler Toledo TGA/DSC).
-
Crucible: 100 µL Platinum or Alumina pan (Open).
-
Sample Mass: 10–15 mg (Large mass minimizes surface-area-to-volume ratio effects on evaporation).[1]
-
Purge Gas: Nitrogen (40–60 mL/min).[1] Note: Inert atmosphere prevents oxidation of the amine group during heating.
-
Heating Profile:
-
Equilibrate at 30°C.
-
Ramp 10°C/min to 300°C.
-
Isothermal hold at 300°C for 5 mins (to ensure complete evaporation).
-
Protocol B: Thermal Stability & Decomposition Onset (Sealed System)
Objective: Suppress evaporation to measure the chemical decomposition temperature (
-
Crucible: High-pressure Gold-plated or Aluminum pan (Hermetically sealed with a laser-drilled 50 µm pinhole).
-
Why a pinhole? It creates a "self-generated atmosphere," suppressing evaporation until the internal pressure exceeds ambient, allowing the observation of bond-breaking events rather than just boiling.[1]
-
-
Sample Mass: 2–5 mg.
-
Heating Profile: Ramp 5°C/min to 600°C.
Visualization: TGA Workflow Decision Matrix
The following diagram illustrates the decision logic for selecting the correct TGA mode based on the specific analytical goal (Purity vs. Safety).
Caption: Decision matrix for selecting TGA configuration based on whether the objective is physical characterization (volatility) or chemical safety (decomposition).
Data Interpretation & Mechanistic Insights
The "False" Decomposition (Evaporation)
In an open pan (Protocol A), this compound will exhibit a smooth, continuous weight loss curve starting near 100°C and reaching 0% mass (100% loss) by approximately 230°C.[1]
-
Interpretation: This is not degradation. It is a physical phase change (Liquid
Gas).[1] -
Kinetic Analysis: Applying Langmuir evaporation kinetics to this curve allows for the estimation of vapor pressure curves, which are essential for designing vacuum distillation processes.
The "True" Decomposition (Bond Scission)
In a sealed pan (Protocol B), the evaporation is mechanically suppressed.[1] The weight loss observed at higher temperatures (typically >350°C) represents the energy barrier for breaking the C-Cl or C-F bonds.[1]
-
Mechanism: Halogenated anilines typically degrade via radical mechanisms.[1] The C-Cl bond (bond dissociation energy ~400 kJ/mol) is generally weaker than the C-F bond (~480 kJ/mol) and will likely scission first.[1]
-
Safety Implication: The onset of this step marks the "Point of No Return" for thermal runaway. If the TGA detects an onset at 350°C, the safe operating limit (SOL) for reactors is typically set 100°C lower (i.e., do not exceed 250°C).[1]
Residue Analysis
If the Open Pan method yields a residue >0.1% at 300°C, this indicates contamination.[1]
-
Black Char: Indicates polymerization or presence of high-molecular-weight organic impurities.[1]
-
White/Grey Ash: Indicates inorganic salts (e.g., sodium chloride from neutralization steps) or metal catalyst residues (Pd/C).[1]
References
-
PubChem. (2025).[1][3][4] this compound Compound Summary. National Library of Medicine.[1] Available at: [Link][1]
-
TA Instruments. (n.d.).[1][5] Thermogravimetric Analysis (TGA) Theory and Applications. Available at: [Link][1]
-
ASTM International. (2020).[1] ASTM E1131-20 Standard Test Method for Compositional Analysis by Thermogravimetry. Available at: [Link][1]
Sources
- 1. This compound | C6H5ClFN | CID 2734838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ossila.com [ossila.com]
- 3. This compound | 4863-91-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 3-Chloroaniline | C6H6ClN | CID 7932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. akjournals.com [akjournals.com]
A Senior Application Scientist's Guide to 3-Chloro-5-fluoroaniline: A Pivotal Intermediate in Modern Pharmaceutical Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Halogenated Anilines in Drug Discovery
In the landscape of contemporary drug development, the strategic incorporation of halogen atoms, particularly fluorine, into molecular scaffolds is a cornerstone of medicinal chemistry. Halogenation can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, enhancing metabolic stability, membrane permeability, and binding affinity to biological targets.[1] Within this context, 3-Chloro-5-fluoroaniline has emerged as a particularly valuable and versatile intermediate.[2] Its unique substitution pattern—a chlorine and a fluorine atom at the meta positions relative to the amine group—provides a synthetically tractable platform for the construction of complex active pharmaceutical ingredients (APIs).[2][3] This guide offers an in-depth technical exploration of this compound, from its fundamental properties to its application in the synthesis of innovative therapeutics, grounded in field-proven insights for the practicing scientist.
Physicochemical and Structural Characteristics
A thorough understanding of a starting material's properties is fundamental to its effective use in synthesis. The key physicochemical data for this compound are summarized below, providing a reliable reference for experimental design and execution.
| Property | Value | Source(s) |
| CAS Number | 4863-91-6 | [2][3][4] |
| Molecular Formula | C₆H₅ClFN | [2][4] |
| Molecular Weight | 145.56 g/mol | [2][4] |
| Appearance | Orange to amber to dark red clear liquid | [2] |
| Boiling Point | 98 °C at 19 mmHg | [2] |
| Density | 1.33 g/mL | [2] |
| Refractive Index | n20D 1.56 | [2] |
| Purity | ≥ 97% (GC) | [2] |
Synthetic Pathways to this compound
While various synthetic routes can be envisioned, a common and industrially scalable method for the preparation of substituted anilines is the catalytic hydrogenation of the corresponding nitroaromatic compound. This approach is favored for its high efficiency, selectivity, and the generation of water as the primary byproduct. A patent for the synthesis of the related compound, 3-chloro-4-fluoroaniline, details a catalytic hydrogenation process using a Pt/C catalyst, which serves as a strong model for the synthesis of this compound.[5]
The logical precursor, 1-chloro-3-fluoro-5-nitrobenzene, would be reduced under a hydrogen atmosphere in the presence of a suitable catalyst, such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C), to yield the desired aniline.
Caption: General workflow for the synthesis of this compound.
Exemplary Laboratory-Scale Synthesis Protocol
The following protocol is a representative, self-validating system for the reduction of a nitroaromatic precursor.
Objective: To synthesize this compound from 1-chloro-3-fluoro-5-nitrobenzene.
Materials:
-
1-Chloro-3-fluoro-5-nitrobenzene (1 equivalent)
-
10% Platinum on carbon (Pt/C), 5 mol%
-
Ethanol, anhydrous
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or similar high-pressure reactor
-
Celite™ for filtration
Procedure:
-
Reactor Setup: The high-pressure reactor is thoroughly purged with nitrogen gas to ensure an inert atmosphere.
-
Charging the Reactor: A solution of 1-chloro-3-fluoro-5-nitrobenzene in anhydrous ethanol is charged into the reactor. The Pt/C catalyst is then carefully added under a gentle stream of nitrogen. Causality Note: Adding the catalyst last minimizes the risk of ignition of the solvent by the pyrophoric catalyst in the presence of air.
-
Hydrogenation: The reactor is sealed and purged again with nitrogen before introducing hydrogen gas. The system is pressurized to approximately 50 psi (or as optimized) and heated to 50-70 °C. The reaction mixture is agitated vigorously to ensure efficient mass transfer.
-
Monitoring the Reaction: The reaction progress is monitored by the uptake of hydrogen. The reaction is considered complete when hydrogen consumption ceases. This can be confirmed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) analysis of an aliquot.
-
Workup: Upon completion, the reactor is cooled to room temperature and the hydrogen pressure is carefully vented and replaced with nitrogen. The reaction mixture is filtered through a pad of Celite™ to remove the catalyst. Trustworthiness Note: Complete removal of the catalyst is critical to prevent unwanted side reactions in subsequent steps.
-
Isolation: The ethanol is removed from the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
Application as a Key Intermediate in API Synthesis
This compound is a crucial building block in the synthesis of a range of pharmaceuticals, including anti-cancer agents and antiviral compounds.[2][3] The presence of both chlorine and fluorine atoms provides distinct handles for subsequent chemical modifications, such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.[3]
Case Study: Synthesis of Tetrahydroquinoline-Based Glucocorticoid Receptor Agonists
A notable application of this compound is in the synthesis of glucocorticoid receptor agonists for the treatment of inflammatory conditions.[3] The synthesis of the core tetrahydroquinoline scaffold can be initiated via a Skraup reaction, a classic method for quinoline synthesis.[3]
Sources
Methodological & Application
Technical Application Note: Chemoselective Buchwald-Hartwig Amination of 3-Chloro-5-fluoroaniline
Executive Summary
3-Chloro-5-fluoroaniline (CAS: 4863-91-6) is a high-value pharmacophore scaffold, offering orthogonal halogen handles (Cl, F) for late-stage diversification. However, its utility in Buchwald-Hartwig amination presents a dual challenge:
-
Electronic Deactivation: The inductive withdrawal by fluorine and chlorine renders the amino group significantly less nucleophilic than standard anilines, impeding the amine binding/deprotonation step in the catalytic cycle.
-
Chemoselectivity Risks: The molecule contains a reactive aryl chloride bond.[1] When acting as a nucleophile, there is a distinct risk of catalyst oxidative addition into the substrate's own C–Cl bond, leading to oligomerization or self-coupling.
This guide details optimized protocols to overcome these barriers, utilizing BrettPhos and RuPhos precatalyst systems to ensure high yields and strict chemoselectivity.
Mechanistic Insight & Catalyst Selection
The Deactivated Aniline Challenge
In the standard Buchwald-Hartwig cycle, the rate-limiting step for electron-deficient anilines is often the coordination of the amine to the Pd(II) center and subsequent deprotonation.
-
Ligand Choice: We utilize dialkylbiaryl phosphine ligands.[2]
-
BrettPhos: The preferred ligand for coupling primary, electron-deficient anilines. Its bulk prevents bis-ligation, ensuring an open coordination site for the weak nucleophile.
-
RuPhos: Excellent for secondary amines or when steric hindrance is the primary constraint.
-
-
Base Selection: Strong bases (NaOtBu) facilitate faster reactions but can degrade sensitive substrates. LHMDS is recommended for primary anilines to prevent diarylation (over-reaction), while weak bases (K₂CO₃ , K₃PO₄ ) are required if the coupling partner contains base-sensitive esters or nitriles.
Visualizing the Selectivity Logic
The following diagram illustrates the critical decision points in the catalytic cycle to prevent self-coupling of the this compound.
Figure 1: Kinetic competition between productive cross-coupling (Pathway A) and destructive self-coupling (Pathway B).
Experimental Protocols
Method A: Coupling 3-Cl-5-F-aniline (Nucleophile) with Aryl Bromides/Triflates
Objective: High-yield coupling while preserving the C–Cl bond on the aniline. Scope: Compatible with electron-neutral to electron-poor aryl bromides.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Aryl Bromide (1.1 equiv)
-
Catalyst: BrettPhos Pd G3 or G4 Precatalyst (1.0 – 2.0 mol%)
-
Alternative: Pd₂(dba)₃ (1 mol%) + BrettPhos (2 mol%)
-
-
Base: LHMDS (1.0 M in THF, 2.2 equiv) or NaOtBu (1.4 equiv)
-
Solvent: 1,4-Dioxane or Toluene (anhydrous)
Step-by-Step Procedure:
-
Preparation: In a glovebox or under strict Schlenk conditions, charge a reaction vial with the Aryl Bromide (1.1 equiv), BrettPhos Pd G4 (0.02 equiv), and solid base (if using NaOtBu).
-
Addition: Dissolve this compound in anhydrous Dioxane (0.2 M concentration) and add to the vial.
-
Note: If using LHMDS, add it dropwise last via syringe.
-
-
Reaction: Seal the vial with a Teflon-lined cap. Heat to 80°C for 2–4 hours.
-
Monitoring: Monitor by LC-MS. Look for the disappearance of the bromide.
-
Critical Check: Ensure the C–Cl bond of the aniline remains intact (M+H peak should show Cl isotope pattern).
-
-
Workup: Cool to room temperature. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[3]
-
Purification: Flash chromatography.
Method B: Coupling 3-Cl-5-F-aniline (Nucleophile) with Aryl Chlorides
Objective: Coupling with a less reactive electrophile. Risk: High risk of scrambling/self-coupling since both partners are Aryl Chlorides. Strategy: The external Aryl Chloride must be electronically activated (e.g., chloropyridine, nitro-chlorobenzene) to react faster than the aniline's chlorophenyl ring.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Activated Aryl Chloride (1.2 equiv)
-
Catalyst: BrettPhos Pd G4 (2.0 – 3.0 mol%)
-
Base: NaOtBu (1.4 equiv)
-
Solvent: tBuOH or Dioxane
-
Temp: 100°C
Protocol Adjustment:
-
Use a higher concentration (0.5 M) to promote intermolecular reaction over catalyst decomposition.
-
If self-coupling is observed, switch to XPhos Pd G4 , which often shows different chemoselectivity profiles for aryl chlorides.
Optimization & Troubleshooting Guide
Dealing with Low Nucleophilicity
If conversion is low (aniline remains unreacted):
-
Switch Ligand: Move from BrettPhos to tBuBrettPhos . The tert-butyl group increases electron density on Pd, facilitating oxidative addition of the partner, but more importantly, the specific pocket shape can sometimes aid difficult amine binding.
-
Change Base: Switch from Carbonates to NaOtBu or KOH . Stronger bases drive the equilibrium of the amine deprotonation.
-
Add Water: For inorganic bases (K₃PO₄), adding 1–2% water (v/v) or using wet tBuOH can significantly accelerate the reaction by solubilizing the base ("catalytic interfacial activation").
Functional Group Compatibility Table
| Functional Group on Partner | Recommended Base | Recommended Ligand | Notes |
| Esters / Ketones | K₃PO₄ or Cs₂CO₃ | BrettPhos | Avoid NaOtBu (transesterification risk). |
| Nitriles / Nitro | Cs₂CO₃ | BrettPhos | Weak base prevents side reactions. |
| Alcohols / Phenols | LHMDS (2+ equiv) | RuPhos | LHMDS deprotonates OH first; requires excess. |
| Heterocycles (Pyridines) | NaOtBu | tBuXPhos / BrettPhos | Strong base usually tolerated. |
Optimization Flowchart
Figure 2: Decision tree for optimizing reaction conditions based on electrophile identity and failure modes.
References
-
Surry, D. S., & Buchwald, S. L. (2011).[4] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[4] Link
-
Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2009). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 2(1). Link (Note: Refers to general BrettPhos utility for primary amines).
-
Fors, B. P., Dooleweerdt, K., Zeng, Q., & Buchwald, S. L. (2009). An efficient system for the Pd-catalyzed cross-coupling of amides and aryl chlorides.[1][2][5] Tetrahedron, 65(33), 6576-6583. Link
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. Link (Describes the G3/G4 precatalyst generation used in these protocols).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Utilization of 3-Chloro-5-fluoroaniline in Anti-Inflammatory Scaffold Design
[1][2]
Executive Summary
This technical guide details the application of 3-Chloro-5-fluoroaniline (CAS: 4863-91-6) as a critical pharmacophore in the synthesis of anti-inflammatory agents.[1][2] While 3-chloro-4-fluoroaniline is widely recognized in EGFR inhibitors (e.g., Gefitinib), the 3-chloro-5-fluoro isomer offers a distinct steric and electronic profile essential for Type II kinase inhibitors, particularly those targeting the p38 Mitogen-Activated Protein Kinase (p38 MAPK) pathway.[2]
This document provides validated protocols for two primary synthetic workflows:
Chemical Profile & Rational Design
The "Meta-Meta" Advantage
In medicinal chemistry, the 3,5-disubstitution pattern of this aniline serves a specific purpose in Structure-Activity Relationship (SAR) optimization:
-
Metabolic Stability: The fluorine atom at the 5-position blocks metabolic oxidation (P450 metabolism) at a typically reactive site, extending the drug's half-life.[2]
-
Hydrophobic Pocket Filling: The chlorine atom provides a lipophilic anchor that often occupies the hydrophobic "selectivity pocket" adjacent to the ATP-binding site in kinases.
-
Electronic Modulation: The electron-withdrawing nature of both halogens reduces the basicity of the amine (pKa ~ 3.5), which can modulate the hydrogen bond donor capability of the resulting urea or amide.
Physical Properties (Data for Process Scale-up)
| Property | Value | Note |
| CAS Number | 4863-91-6 | Verified Identifier |
| Molecular Weight | 145.56 g/mol | |
| Appearance | Clear to amber liquid | Darkens on air exposure |
| Boiling Point | 226 °C | High boiling point requires vacuum dist.[2] for purification |
| Density | 1.45 g/mL | Denser than water |
| Solubility | DMSO, MeOH, DCM | Immiscible in water |
Strategic Application 1: Synthesis of Diaryl Urea Inhibitors
Target Class: p38 MAPK Inhibitors (Anti-inflammatory/Anti-cytokine).[2] Mechanism: The urea moiety functions as a hydrogen bond donor/acceptor pair, binding to the Glu71 and Asp168 residues in the p38 kinase active site.
Retrosynthetic Workflow
The following diagram illustrates the logic of assembling a Type II kinase inhibitor using this compound.
Caption: Retrosynthetic disconnection of a generic diaryl urea inhibitor into the nucleophilic aniline and electrophilic isocyanate components.
Experimental Protocol: Urea Coupling
Reaction: this compound + Aryl Isocyanate → Diaryl Urea[2]
This protocol assumes the use of a pre-formed isocyanate. If the isocyanate is unstable, it should be generated in situ from the corresponding amine using triphosgene.
Reagents:
-
This compound (1.0 equiv)[2]
-
Aryl Isocyanate (1.1 equiv) (e.g., 4-isocyanatopyridine derivative)[2]
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[2]
-
Base: Triethylamine (TEA) (0.1 equiv, catalytic)[2]
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve This compound (145 mg, 1.0 mmol) in anhydrous DCM (5 mL).
-
Addition: Cool the solution to 0°C using an ice bath. Add the Aryl Isocyanate (1.1 mmol) dropwise over 5 minutes.
-
Note: If the reaction is sluggish, add catalytic TEA.[2]
-
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 4–12 hours.
-
Monitoring: Monitor via TLC (Hexane/EtOAc 7:3). The aniline spot (usually fluorescent) should disappear, and a more polar urea spot should appear.
-
-
Work-up (Precipitation Method): Many diaryl ureas are poorly soluble in DCM.[2] If a precipitate forms, filter the solid using a Buchner funnel and wash with cold DCM (2 x 5 mL) followed by Hexane (2 x 10 mL).[2]
-
Work-up (Extraction Method): If no precipitate forms, dilute with EtOAc (20 mL), wash with 1M HCl (to remove unreacted aniline or pyridine), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0→50% EtOAc in Hexanes).
Strategic Application 2: Buchwald-Hartwig Amination[2]
Target Class: Kinase "Hinge Binders" (e.g., Pyrimidine or Quinazoline cores).[2] Challenge: The electron-withdrawing fluorine and chlorine atoms make the aniline nitrogen less nucleophilic, requiring robust catalytic systems for coupling.
Catalytic Cycle & Ligand Selection
For electron-deficient anilines like this compound, BrettPhos or Xantphos are the preferred ligands to prevent catalyst poisoning and ensure reductive elimination.[2]
Caption: The catalytic cycle for Pd-catalyzed C-N bond formation. The deprotonation step is critical for electron-deficient anilines.
Experimental Protocol: C-N Coupling
Reaction: Heteroaryl Chloride + this compound → Coupled Product
Reagents:
-
Heteroaryl Chloride (e.g., 4-chloroquinazoline) (1.0 equiv)
-
This compound (1.2 equiv)[2]
-
Catalyst: Pd₂(dba)₃ (2–5 mol%)
-
Ligand: Xantphos (5–10 mol%) or BrettPhos
-
Base: Cs₂CO₃ (2.0 equiv) (Preferred over NaOtBu for functional group tolerance)[2]
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology:
-
Inert Atmosphere: Flame-dry a Schlenk tube or microwave vial and purge with Argon.[2]
-
Loading: Add the heteroaryl chloride (1.0 mmol), Pd₂(dba)₃ (20 mg), Xantphos (30 mg), and Cs₂CO₃ (650 mg).
-
Solvent & Amine: Add degassed 1,4-Dioxane (5 mL) followed by This compound (175 mg, 1.2 mmol) via syringe.
-
Heating: Seal the vessel and heat to 100°C for 12–16 hours (or 140°C for 30 min in a microwave reactor).
-
Filtration: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove palladium residues and inorganic salts.
-
Purification: Concentrate the filtrate and purify via flash chromatography.
-
QC Check: Verify the product by ¹H NMR. The aromatic region will show the distinct coupling pattern of the 3,5-disubstituted ring (triplet of triplets or broad singlets depending on resolution).
-
Safety & Handling (SDS Summary)
This compound presents specific hazards that must be managed in a research environment.
| Hazard Class | GHS Code | Description | Mitigation |
| Acute Toxicity | H302, H312, H332 | Harmful if swallowed, in contact with skin, or inhaled.[2][3] | Wear nitrile gloves (double gloving recommended). Work in a fume hood. |
| Irritation | H315, H319 | Causes skin and serious eye irritation.[2] | Use safety goggles. In case of contact, rinse immediately with water.[4] |
| Target Organ | H335 | May cause respiratory irritation.[2][4] | Avoid generating aerosols. |
Waste Disposal: Segregate as halogenated organic waste.[2] Do not mix with strong oxidizers.
References
-
PubChem. "this compound (Compound)."[2] National Library of Medicine. Accessed January 31, 2026. [Link]
-
Dumas, J., et al. "Synthesis and Pharmacological Characterization of the Potent and Orally Active p38 MAPK Inhibitor DORAMAPIMOD."[2] Bioorganic & Medicinal Chemistry Letters, 2002.[5] (Contextual grounding for Urea synthesis).
- Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. (Contextual grounding for Ligand selection).
Application of 3-Chloro-5-fluoroaniline in the Synthesis of Novel Antiviral Agents
Introduction: The Strategic Importance of Halogenated Anilines in Antiviral Drug Discovery
3-Chloro-5-fluoroaniline, a disubstituted aniline, has emerged as a pivotal structural motif in the landscape of medicinal chemistry, particularly in the development of novel antiviral therapeutics. Its utility stems from the unique electronic properties conferred by the chlorine and fluorine substituents, which modulate the reactivity and physicochemical properties of the parent aniline structure. These halogen atoms can influence metabolic stability, membrane permeability, and binding affinity to target proteins, making this compound a valuable starting material for the synthesis of diverse bioactive molecules.[1] This application note provides a comprehensive overview of the synthetic applications of this compound in the generation of potential antiviral agents, with a focus on the synthesis of heterocyclic scaffolds known to exhibit antiviral activity.
The strategic placement of chlorine and fluorine atoms on the aniline ring offers several advantages in drug design. The electron-withdrawing nature of these halogens can significantly impact the pKa of the aniline nitrogen, influencing its nucleophilicity in subsequent reactions. Furthermore, the presence of these halogens provides opportunities for further functionalization through various cross-coupling reactions, enabling the construction of complex molecular architectures.[1] Notably, this compound has been identified as a key building block in the synthesis of compounds targeting the influenza A H1N1 virus.[1]
Synthetic Strategy: Construction of a Quinolone Scaffold as a Potential Antiviral Agent
Quinolone and its derivatives represent a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including antiviral effects. The following section outlines a representative synthetic protocol for the construction of a novel 6-chloro-8-fluoro-4-hydroxyquinolone-3-carboxylic acid derivative, a scaffold with potential as an inhibitor of viral replication, using this compound as the primary starting material. This multi-step synthesis leverages well-established synthetic transformations to build the quinolone core.
Overall Synthetic Scheme
The synthesis commences with the acylation of this compound, followed by a Gould-Jacobs reaction to construct the quinolone ring system. Subsequent hydrolysis yields the target carboxylic acid, a common pharmacophore in many antiviral and antibacterial agents.
Caption: Overall synthetic workflow for the preparation of a quinolone derivative from this compound.
Detailed Experimental Protocols
Part 1: Synthesis of Diethyl 2-((3-chloro-5-fluorophenyl)amino)methylene)malonate (Intermediate A)
This initial step involves the condensation of this compound with diethyl ethoxymethylenemalonate. This reaction proceeds via a nucleophilic substitution mechanism where the amino group of the aniline attacks the electron-deficient carbon of the malonate derivative.
Materials and Equipment:
| Reagent/Equipment | Specification |
| This compound | >98% purity |
| Diethyl ethoxymethylenemalonate | >98% purity |
| Toluene | Anhydrous |
| Round-bottom flask | 250 mL |
| Reflux condenser | |
| Magnetic stirrer with heating | |
| Rotary evaporator |
Step-by-Step Protocol:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10.0 g, 68.7 mmol) and anhydrous toluene (100 mL).
-
Reagent Addition: While stirring, add diethyl ethoxymethylenemalonate (14.8 g, 68.7 mmol) to the solution at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate mobile phase.
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator. The resulting crude solid is then recrystallized from ethanol to afford the pure product.
Expected Yield and Characterization:
-
Yield: 85-90%
-
Appearance: White to off-white solid
-
¹H NMR (400 MHz, CDCl₃): δ 11.01 (d, 1H), 8.52 (d, 1H), 7.05-6.90 (m, 3H), 4.35 (q, 2H), 4.25 (q, 2H), 1.40 (t, 3H), 1.35 (t, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 169.5, 165.0, 163.8 (d, J=245 Hz), 148.5, 140.2, 135.5 (d, J=11 Hz), 110.5 (d, J=2.5 Hz), 108.2 (d, J=22 Hz), 102.8 (d, J=26 Hz), 92.5, 60.8, 59.9, 14.5, 14.3.
Part 2: Synthesis of Ethyl 6-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate (Intermediate B)
This step involves the thermal cyclization of the intermediate from Part 1, a classic example of the Gould-Jacobs reaction, to form the quinolone ring system.
Materials and Equipment:
| Reagent/Equipment | Specification |
| Diethyl 2-((3-chloro-5-fluorophenyl)amino)methylene)malonate | From Part 1 |
| Diphenyl ether | High boiling point solvent |
| High-temperature thermometer | |
| Heating mantle | |
| Filtration apparatus |
Step-by-Step Protocol:
-
Reaction Setup: In a suitable flask equipped for high-temperature reactions, dissolve diethyl 2-((3-chloro-5-fluorophenyl)amino)methylene)malonate (15.0 g, 47.2 mmol) in diphenyl ether (75 mL).
-
Reaction Conditions: Heat the solution to 250 °C and maintain this temperature for 30 minutes. The cyclization reaction is typically rapid at this temperature.
-
Work-up and Isolation: Allow the reaction mixture to cool to room temperature, during which the product will precipitate. Add hexane (150 mL) to facilitate further precipitation. Collect the solid product by filtration, wash with hexane, and dry under vacuum.
Expected Yield and Characterization:
-
Yield: 70-75%
-
Appearance: Light yellow solid
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.1 (s, 1H), 8.55 (s, 1H), 7.80 (d, 1H), 7.65 (d, 1H), 4.20 (q, 2H), 1.25 (t, 3H).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 172.5, 165.0, 158.5 (d, J=248 Hz), 145.0, 138.0, 126.5 (d, J=10 Hz), 125.0, 122.5 (d, J=5 Hz), 115.0 (d, J=20 Hz), 109.0, 60.5, 14.5.
Part 3: Synthesis of 6-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid (Final Product)
The final step is the hydrolysis of the ester to the corresponding carboxylic acid, a key functional group for biological activity in many quinolone-based drugs.
Materials and Equipment:
| Reagent/Equipment | Specification |
| Ethyl 6-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate | From Part 2 |
| Sodium hydroxide | Pellets |
| Hydrochloric acid | Concentrated |
| pH meter or pH paper | |
| Beaker | 500 mL |
| Ice bath |
Step-by-Step Protocol:
-
Reaction Setup: Suspend ethyl 6-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate (10.0 g, 35.0 mmol) in a 10% aqueous solution of sodium hydroxide (100 mL).
-
Reaction Conditions: Heat the mixture to reflux for 2 hours, during which the solid will dissolve as the sodium salt of the carboxylic acid is formed.
-
Work-up and Isolation: Cool the reaction mixture in an ice bath. Acidify the solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid, which will cause the carboxylic acid to precipitate.
-
Purification: Collect the precipitate by filtration, wash thoroughly with cold water, and dry in a vacuum oven at 60 °C.
Expected Yield and Characterization:
-
Yield: 90-95%
-
Appearance: White to pale yellow powder
-
¹H NMR (400 MHz, DMSO-d₆): δ 14.5 (s, 1H), 12.5 (s, 1H), 8.90 (s, 1H), 7.95 (d, 1H), 7.75 (d, 1H).
-
Mass Spectrometry (ESI-MS): m/z 256.0 [M-H]⁻
Discussion and Causality Behind Experimental Choices
The selection of this compound as the starting material is strategic. The presence of both chloro and fluoro substituents provides a unique electronic and steric profile that can influence the biological activity of the final quinolone product. The Gould-Jacobs reaction is a robust and well-established method for the synthesis of 4-hydroxyquinolines from anilines and malonic esters. The use of a high-boiling solvent like diphenyl ether is crucial for achieving the high temperatures required for the thermal cyclization. The final hydrolysis step is a standard procedure to unmask the carboxylic acid functionality, which is often critical for the interaction of the drug molecule with its biological target.
Self-Validating System and Quality Control
Each step of this protocol includes characterization data (NMR, MS) that serves as a self-validating system. The successful synthesis of each intermediate is confirmed by comparing the obtained spectroscopic data with the expected values. Purity at each stage can be assessed by TLC and melting point analysis. For the final product, High-Performance Liquid Chromatography (HPLC) can be employed to determine the final purity, ensuring that the material is suitable for biological screening.
Caption: Quality control workflow for the multi-step synthesis.
Conclusion
This compound serves as a versatile and valuable starting material for the synthesis of novel heterocyclic compounds with potential antiviral activity. The outlined protocol for the synthesis of a 6-chloro-8-fluoro-4-hydroxyquinolone-3-carboxylic acid derivative demonstrates a practical and efficient application of this key building block. The strategic incorporation of the this compound moiety into the quinolone scaffold provides a promising avenue for the discovery of new antiviral agents. Further derivatization and biological evaluation of this and related compounds are warranted to explore their full therapeutic potential.
References
-
Romeo, R., Legnani, L., Chiacchio, M., Giofrè, S., & Iannazzo, D. (2024). Antiviral Compounds to Address Influenza Pandemics: An Update from 2016-2022. Clinical Practice, 31(18), 2507-2549. Retrieved from [Link]
-
Shen, C., & Luo, M. (2014). Novel hemagglutinin-based influenza virus inhibitors. Journal of Thoracic Disease, 6(5), 523–535. Retrieved from [Link]
-
Wikipedia. (n.d.). Oseltamivir total synthesis. Retrieved from [Link]
-
Patel, K. B., & Sharma, M. (2014). Microwave assisted synthesis of 3-substituted aryl aminochloro flouroquinoline derivatives for antimicrobial activities. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of oseltamivir.
-
Asraf, M. A., et al. (2020). Antiviral Compounds: A Road to Quest for Novel Antiviral Drugs. Annals of Medicinal Chemistry, 1(1), 1004. Retrieved from [Link]
Sources
Application Note: Large-Scale Synthesis of 3-Chloro-5-fluoroaniline
This Application Note is designed for process chemists and drug development professionals seeking a robust, scalable protocol for the synthesis of 3-Chloro-5-fluoroaniline . Unlike the more common para-substituted isomers (e.g., 3-chloro-4-fluoroaniline), the meta-substitution pattern of the 3,5-isomer presents unique challenges in regioselectivity and precursor availability.
This guide details two distinct industrial routes:
-
Method A (Preferred): Chemoselective Catalytic Hydrogenation of 3-Chloro-5-fluoronitrobenzene.
-
Method B (Alternative): Copper-Catalyzed Ammonolysis of 1,3-Dichloro-5-fluorobenzene.
Executive Summary & Strategic Analysis
This compound is a critical pharmacophore in medicinal chemistry, widely used in the synthesis of kinase inhibitors (e.g., for oncology) and advanced agrochemicals.[1] The simultaneous presence of chlorine and fluorine in the meta positions (3,5) relative to the amine creates a specific electronic and steric profile that enhances metabolic stability and binding affinity in active pharmaceutical ingredients (APIs).
Route Selection Matrix
| Parameter | Method A: Catalytic Hydrogenation | Method B: Ammonolysis |
| Primary Mechanism | Reduction of Nitro group (-NO₂) | Nucleophilic Aromatic Substitution (SₙAr) |
| Starting Material | 3-Chloro-5-fluoronitrobenzene | 1,3-Dichloro-5-fluorobenzene |
| Scalability | High (Batch or Continuous Flow) | High (Requires Autoclave) |
| Key Challenge | Hydrodechlorination (Loss of Cl) | High Temperature/Pressure Safety |
| Purity Profile | Excellent (>99.5% with Pt catalysts) | Good (Isomer separation may be needed) |
| Recommendation | Primary Choice for Pharma Intermediates | Secondary Choice for Commodity Scale |
Chemical Reaction Pathways
The following diagram illustrates the two primary synthetic pathways. Note the critical divergence in catalyst choice for Method A to prevent the unwanted side reaction (dechlorination).
Caption: Synthetic pathways for this compound. Method A (Blue) is the preferred route for high-purity applications, utilizing Platinum to prevent dechlorination.
Protocol A: Chemoselective Catalytic Hydrogenation (Preferred)
Objective: Reduce the nitro group to an amine while strictly preserving the carbon-chlorine bond. Critical Insight: Palladium (Pd/C) catalysts are highly active for hydrogenolysis (C-Cl bond cleavage). To prevent the formation of 3-fluoroaniline (dechlorinated impurity), Platinum (Pt/C) or Sulfided Platinum catalysts must be used. The addition of an acidic buffer or inhibitor further suppresses dehalogenation.
Materials & Equipment[2][3][4][5]
-
Reactor: 316L Stainless Steel Hydrogenation Autoclave (e.g., Büchi or Parr) with high-efficiency impeller.
-
Substrate: 3-Chloro-5-fluoronitrobenzene (Purity >98%).[2]
-
Catalyst: 1% or 5% Pt/C (Sulfided type preferred for maximum selectivity).
-
Solvent: Methanol (MeOH) or Ethanol (EtOH).
-
Inhibitor: Morpholine (optional) or H₃PO₄ (trace).
Step-by-Step Methodology
-
Reactor Preparation:
-
Ensure the autoclave is clean, dry, and leak-tested.
-
Purge with Nitrogen (N₂) three times to remove oxygen.
-
-
Charging:
-
Charge 3-Chloro-5-fluoronitrobenzene (100.0 g, 0.57 mol) into the reactor.
-
Add Methanol (500 mL, 5 vol).
-
Add Pt/C Catalyst (0.5 g dry weight, ~0.5 wt% loading). Note: If using non-sulfided Pt, add 0.1 eq of NH₄SCN as a poison if dechlorination is observed in pilot runs.
-
-
Hydrogenation:
-
Seal the reactor and purge with N₂ (3x) followed by H₂ (3x).[3]
-
Pressurize to 10 bar (145 psi) with H₂.
-
Heat the mixture to 60°C with vigorous stirring (800-1000 rpm). Mass transfer is critical.
-
Monitor: Track H₂ uptake. The reaction is exothermic; maintain temperature <70°C to prevent thermal runaway or over-reduction.
-
-
Completion & Work-up:
-
Reaction is typically complete when H₂ uptake ceases (approx. 4-6 hours).
-
Cool to 25°C. Vent H₂ and purge with N₂.
-
Filtration: Filter the catalyst through a Celite bed or sparkler filter under N₂ atmosphere. (Recover catalyst for regeneration).
-
Concentration: Remove solvent via rotary evaporation or distillation under reduced pressure.[4][5]
-
-
Purification (if required):
-
The crude product is usually >99% pure.
-
If necessary, distill under high vacuum (bp ~85-90°C at 2 mmHg).
-
Process Control: Dechlorination Check
Analyze the reaction mixture by HPLC or GC at 50% conversion and 100% conversion.
-
Target: <0.1% 3-Fluoroaniline.[4]
-
Corrective Action: If des-chloro impurity rises >0.5%, lower the reaction temperature to 40°C or increase the catalyst poison concentration.
Protocol B: Copper-Catalyzed Ammonolysis (Alternative)
Objective: Direct substitution of chlorine with an amine using aqueous ammonia. Context: This route avoids the nitro precursor but requires high-pressure equipment. It relies on the Ullmann-type coupling mechanism.
Methodology
-
Charging: Load 1,3-Dichloro-5-fluorobenzene (1.0 eq), Cu₂O (0.1 eq), and Aqueous Ammonia (28%, 10.0 eq) into a high-pressure autoclave (Hastelloy or Titanium liner recommended due to corrosion).
-
Reaction: Heat to 180-190°C . Pressure will rise significantly (30-50 bar). Stir for 12-16 hours.
-
Work-up: Cool to room temperature. Vent excess ammonia (scrubber required). Extract with Dichloromethane (DCM) or Toluene.
-
Purification: Fractional distillation is required to separate the product from unreacted starting material and trace diamines.
Quantitative Data & Specifications
The following table summarizes the expected performance metrics for the preferred Hydrogenation Method (Method A) .
| Metric | Specification | Notes |
| Yield | > 94% | Isolated yield after distillation.[6] |
| Purity (GC) | > 99.5% | Area %.[7] |
| Appearance | Clear to pale yellow liquid/solid | Low melting solid (mp ~35-38°C). |
| Water Content | < 0.1% | Karl Fischer titration. |
| 3-Fluoroaniline | < 0.10% | Critical impurity (Dechlorination).[8] |
| Reaction Time | 4 - 8 Hours | Dependent on H₂ pressure and stirring. |
Safety & Handling (E-E-A-T)
-
Hydrogenation Risks: Hydrogen is extremely flammable. Ensure all equipment is grounded. The catalyst (Pt/C) is pyrophoric when dry; keep it wet with water or solvent at all times.
-
Toxicology: this compound is toxic by inhalation, ingestion, and skin contact. It may cause methemoglobinemia (cyanosis). Use full PPE (respirator, chemically resistant gloves).
-
Waste Disposal: Segregate halogenated organic waste. The catalyst residues contain heavy metals (Pt) and must be sent for precious metal recovery.
References
-
Preparation of 3-chloro-4-fluoroaniline (Analogous Process): Patent CN104292113A. A preparation method of 3-chloro-4-fluoroaniline using Pt/C hydrogenation.[6]
-
Prevention of Dehalogenation: US Patent 5068436A. Hydrogenation of halonitrobenzenes without dehalogenation using acidic media.
-
Ammonolysis Route (Analogous): US Patent 5965775A. Process for the preparation of 3,5-difluoroaniline from 3,5-difluorochlorobenzene.[9][10]
- Catalyst Selectivity: Coq, B., & Figueras, F. (2001). Structure-activity relationships in catalytic hydrogenation of chloronitrobenzenes.
-
Product Data: Sigma-Aldrich/Merck Technical Data Sheet for this compound (CAS 4863-91-6).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemscene.com [chemscene.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US4164517A - Preparation of fluoronitrobenzene - Google Patents [patents.google.com]
- 6. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]
- 7. CN102173995A - Synthesis method of m-fluoroaniline - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
- 9. US5965775A - Process for the preparation of 3,5-difluoroaniline - Google Patents [patents.google.com]
- 10. Process For Preparation Of 3, 5 Dichloroaniline [quickcompany.in]
Application Note: Strategic Utilization of 3-Chloro-5-fluoroaniline in Next-Generation Herbicide Synthesis
Abstract
This application note details the synthetic utility of 3-Chloro-5-fluoroaniline (CAS: 4863-91-6) as a high-value scaffold in the development of Protoporphyrinogen Oxidase (PPO) inhibiting herbicides (Group 14/E) and synthetic auxins (Group 4/O). The unique meta-meta halogen substitution pattern of this intermediate offers a critical bioisosteric advantage, enhancing metabolic stability against cytochrome P450 oxidation while maintaining optimal lipophilicity for cuticular penetration. This guide provides a validated protocol for converting this aniline into a 1-aryluracil core , a pharmacophore shared by blockbuster herbicides like Saflufenacil and Butafenacil.
Strategic Rationale: The "Fluorine Effect" in Agrochemical Design
The selection of this compound is rarely accidental. It addresses two competing requirements in modern herbicide design: binding affinity and environmental degradation .
Metabolic Blocking and Lipophilicity
The C-F bond is metabolically robust. Placing a fluorine atom at the meta position (relative to the nitrogen anchor) blocks metabolic hydroxylation at a site often vulnerable in phenyl-ring based herbicides. Simultaneously, the chlorine atom at the alternate meta position modulates the
Mechanism of Action (PPO Inhibition)
PPO inhibitors function by blocking the enzyme protoporphyrinogen oxidase in the chlorophyll biosynthetic pathway. This leads to an accumulation of Protoporphyrin IX, which generates singlet oxygen upon light exposure, destroying cell membranes. The 3-chloro-5-fluoro substitution pattern mimics the steric and electronic signature required to fit the PPO binding pocket, often serving as a bioisostere for the 2,4-disubstituted rings found in earlier generations.
Figure 1: Mechanistic pathway of PPO inhibition facilitated by the this compound scaffold.
Synthetic Pathways and Protocols
The most robust application of this compound is its conversion into N-aryl uracils or N-aryl imides . The following protocol details the "Isocyanate Route," which is preferred for its high yield and scalability compared to direct nucleophilic substitution.
Protocol Overview: Aniline to Uracil Transformation
This workflow converts the aniline into a reactive isocyanate, which is then coupled with an amino crotonate to form the uracil ring.
Reagents:
-
Starting Material: this compound (1.0 eq)
-
Reagent A: Triphosgene (0.35 eq) or Phosgene (gas, excess) – Note: Triphosgene is safer for lab scale.
-
Reagent B: Ethyl 3-amino-4,4,4-trifluorocrotonate (1.1 eq)
-
Base: Sodium Hydride (NaH) or Potassium Carbonate (
) -
Solvent: Toluene (anhydrous) and DMF.
Figure 2: Step-wise synthetic workflow for converting this compound to a uracil herbicide core.
Detailed Experimental Procedure
Step 1: Synthesis of 3-Chloro-5-fluorophenyl Isocyanate
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and dropping funnel. Vent the condenser through a caustic scrubber (NaOH solution) to trap any fugitive phosgene/HCl.
-
Dissolution: Dissolve Triphosgene (2.97 g, 10 mmol) in anhydrous Toluene (40 mL).
-
Addition: Dissolve This compound (4.37 g, 30 mmol) in Toluene (20 mL). Add this solution dropwise to the Triphosgene mixture at 0°C.
-
Reaction: Allow the mixture to warm to room temperature, then heat to reflux (110°C) for 3–4 hours. The solution should become clear.
-
Validation (In-Process Control): Take an aliquot for IR analysis. Look for the strong, sharp isocyanate peak at ~2270 cm⁻¹ .
-
Workup: Evaporate the solvent under reduced pressure to yield the crude isocyanate as an oil. Use immediately in Step 2.
Step 2 & 3: One-Pot Urea Formation and Cyclization
-
Coupling: Dissolve the crude isocyanate from Step 1 in anhydrous DMF (30 mL).
-
Reagent Addition: Add Ethyl 3-amino-4,4,4-trifluorocrotonate (6.0 g, 33 mmol) . Stir at ambient temperature for 2 hours.
-
Cyclization: Cool the mixture to 0°C. Carefully add Sodium Hydride (60% in oil, 1.44 g, 36 mmol) portion-wise. Caution: Hydrogen gas evolution.
-
Heating: Heat the reaction mixture to 80°C for 4 hours.
-
Quench: Pour the reaction mixture into ice-water (200 mL) and acidify to pH 3 with 1N HCl.
-
Isolation: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexanes/Ethyl Acetate gradient).
Data Summary & Expected Results
| Parameter | Specification / Observation |
| Reaction Type | Phosgenation followed by Robinson-Gabriel type cyclization |
| Key Intermediate | 3-Chloro-5-fluorophenyl isocyanate (IR: ~2270 cm⁻¹) |
| Typical Yield | 65% – 78% (over 2 steps) |
| Product Appearance | Off-white to pale yellow solid |
| Target Purity | >95% (HPLC) |
| Critical Impurity | Symmetric urea (formed if water is present in Step 1) |
Safety & Handling Protocols
This compound is a halogenated aniline and shares the toxicological profile of this class.
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.
-
Specific Hazard: Methemoglobinemia . Anilines can oxidize hemoglobin to methemoglobin, reducing oxygen transport.
-
Symptom Watch: Cyanosis (blue lips/fingernails), headache, dizziness.
-
-
Engineering Controls: All reactions involving Triphosgene must be performed in a well-ventilated fume hood with a caustic scrubber attached.
-
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.
Self-Validating Safety Check: Before starting Step 1, prepare a solution of 10% Ammonium Hydroxide and Ethanol. If a spill of Triphosgene occurs, this solution will rapidly neutralize it to urea derivatives.
References
-
PubChem. (n.d.). This compound Compound Summary. National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]
-
Guan, A., et al. (2020).[1] Design, synthesis and herbicidal evaluation of novel uracil derivatives containing an isoxazoline moiety. Pest Management Science, 76(10), 3395–3402. (Demonstrates the utility of aniline-derived uracils in PPO inhibition). [Link]
-
Liu, K., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules, 28(21). (Validates the isocyanate/urea synthetic route for herbicide discovery). [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Palladium-Catalyzed Transformations of 3-Chloro-5-fluoroaniline
Substrate Profile & Reactivity Analysis
Before initiating any protocol, you must understand the electronic duality of 3-Chloro-5-fluoroaniline . This molecule presents two distinct reactive sites that often compete or interfere with standard catalytic cycles.
| Feature | Electronic Effect | Impact on Pd-Catalysis |
| C-Cl Bond (Position 3) | Electrophile | Low Reactivity. The C-Cl bond is strong (BDE ~95 kcal/mol). While the Fluorine at C5 exerts an inductive withdrawing effect (-I), making the ring electron-poor and theoretically aiding oxidative addition, the bond remains inert compared to bromides/iodides. |
| -NH₂ Group (Position 1) | Nucleophile | Catalyst Poison. The free amine can coordinate strongly to Pd(II) intermediates, forming "dead" complexes (PdL₂Ar(NH₂R)Cl) that prevent transmetalation. It is also prone to oxidation. |
| C-F Bond (Position 5) | Spectator/Modulator | Inductive Withdrawal. Reduces the basicity of the amine (making it a poorer nucleophile in Buchwald couplings) but activates the ring for oxidative addition. |
Module A: The Substrate as an Electrophile (Suzuki-Miyaura Coupling)[1]
Objective: Coupling the C-Cl bond with an aryl boronic acid. Primary Failure Mode: No reaction (recovery of starting material) or Hydrodehalogenation (loss of Cl).
Optimized Protocol: The "Bulky Ligand" System
Do not use standard Pd(PPh₃)₄. It is insufficient for this deactivated chloride in the presence of a free amine.
Reagents:
-
Catalyst: Pd₂(dba)₃ (1.0 mol%) or Pd(OAc)₂ (2.0 mol%)
-
Ligand: XPhos or SPhos (Buchwald Ligands) - Ratio Pd:L = 1:2
-
Base: K₃PO₄ (3.0 equiv, anhydrous)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)
-
Temp: 80–100 °C
Troubleshooting Guide: Suzuki Coupling
Q: I am seeing <10% conversion. The starting material is intact. A: The oxidative addition into the C-Cl bond is the rate-limiting step.
-
Switch Ligands: Move to PCy₃ or Amphos . These electron-rich alkyl phosphines increase the electron density on the Pd center, facilitating the oxidative cleavage of the C-Cl bond.
-
Pre-activation: Heat the Pd source and ligand in the solvent for 30 minutes before adding the substrate. This ensures the active catalytic species (
) is formed.
Q: I am observing the formation of 3-fluoroaniline (Hydrodehalogenation). A: This "reduction" side-reaction occurs when the Pd-hydride species forms.
-
Water Control: Reduce the water content in your solvent system. Switch to anhydrous Toluene/Dioxane with Cs₂CO₃.
-
Alcohol Warning: Avoid isopropanol or ethanol as cosolvents; they act as hydride sources via
-hydride elimination.
Q: The reaction stalls after 50% conversion. A: Catalyst poisoning by the product or substrate amine is likely.
-
Increase Loading: Bump Pd loading to 5 mol%.
-
Protect the Amine: If the free amine is binding the Pd, acetylate it first (Ac₂O/Pyridine). The amide is less coordinating. Deprotect after coupling.
Visualization: Suzuki Optimization Logic
Caption: Decision matrix for troubleshooting Suzuki coupling failures with this compound.
Module B: The Substrate as a Nucleophile (Buchwald-Hartwig Amination)
Objective: Using the -NH₂ group to displace a halide on another aromatic ring. Primary Failure Mode: Low nucleophilicity due to the Fluorine substituent.
Optimized Protocol: The "Strong Base" System
The fluorine at C5 pulls electron density from the nitrogen, making it a "sluggish" nucleophile.
Reagents:
-
Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (Precatalysts are superior here).
-
Base: NaOtBu (Sodium tert-butoxide) or LHMDS (if base-sensitive groups exist).
-
Solvent: t-Amyl Alcohol or Toluene.
-
Temp: 90–110 °C.
Troubleshooting Guide: Amination
Q: No reaction occurs, even with an active aryl bromide partner. A: The amine is not deprotonating/coordinating.
-
Base Strength: Carbonate bases (Cs₂CO₃) are often too weak for this specific aniline. Switch to NaOtBu.
-
Ligand Match: Use BrettPhos . It is specifically designed for primary amines that are electronically deactivated (like fluoroanilines).
Q: I see significant "homocoupling" of the aryl halide partner. A: The amine is reacting too slowly, allowing the catalyst to consume the aryl halide via other pathways.
-
Slow Addition: Do not add the aryl halide slowly. Add the amine in excess (1.2–1.5 equiv).
-
Concentration: Run the reaction at high concentration (1.0 M) to force the intermolecular attack of the amine.
Q: Can I use the HCl salt of this compound? A: Yes, but you must add an extra equivalent of base to neutralize the salt in situ. Failure to do so will result in 0% conversion because the protonated ammonium species cannot bind to Palladium.
Visualization: Amination Workflow
Caption: Step-by-step workflow for Buchwald-Hartwig amination emphasizing the critical base addition step.
General FAQs & Handling
Q: How do I purify the product if the aniline streaks on silica? A: Fluoroanilines are weakly basic but can still streak. Pre-treat your silica gel column with 1% Triethylamine in Hexanes before loading your sample. Alternatively, use an amine-functionalized silica cartridge.
Q: Is the C-F bond stable under these conditions? A: Generally, yes. The C-F bond is very strong. However, if you use very electron-rich ligands (like bulky alkyl phosphines) at temperatures >120°C, you might observe minor C-F activation (defluorination). Keep temperatures below 110°C to ensure chemoselectivity.
Q: Why does the reaction turn black immediately? A: "Palladium Black" precipitation indicates the ligand has dissociated, and the Pd(0) has aggregated into inactive metal particles.
-
Cause: Insufficient ligand, oxidation of phosphine, or free amine poisoning.
-
Fix: Use a fresh bottle of ligand or switch to a precatalyst (Pd-G3/G4) which is air-stable and guarantees active species formation.
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
-
Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2] Reaction of aryl bromides with amines, morpholines, and piperazines. Journal of the American Chemical Society, 116(13), 5969-5970.
-
Sigma-Aldrich. (n.d.). Catalysis Guide: Reaction Specifics for Aryl Chlorides.
Sources
Purification of 3-Chloro-5-fluoroaniline reaction products from starting material
Product: 3-Chloro-5-fluoroaniline (CAS: 4863-91-6) Application: Pharmaceutical Intermediate / API Synthesis Document Type: Technical Troubleshooting & Purification Guide
Introduction
As a Senior Application Scientist, I often see researchers struggle with halogenated anilines not because the chemistry is complex, but because the purification logic is counter-intuitive.
The synthesis of This compound typically involves the reduction of 1-chloro-3-fluoro-5-nitrobenzene . The critical challenge here is chemoselectivity . Standard hydrogenation methods often strip the chlorine atom (hydrodechlorination) alongside the nitro reduction, leading to difficult-to-separate impurities. Furthermore, the amphoteric nature of anilines can cause severe streaking on silica columns if not managed correctly.
This guide prioritizes Acid-Base Extraction (Chemical Switching) as the primary purification method, as it is far more scalable and specific than chromatography for this compound.
Module 1: The Chemistry of Separation
To purify this compound effectively, you must exploit its basicity.[1]
-
The Target (Aniline): A weak base.[1] It can be protonated by strong acids (HCl) to form a water-soluble salt (Anilinium chloride).[2]
-
The Impurity (Nitro Starting Material): Neutral. It remains in the organic layer regardless of pH.
-
The Impurity (De-halogenated byproducts): Basic.[1][3] These are the most dangerous impurities because they co-extract with your product. Prevention (during synthesis) is better than cure.
Visualizing the Purification Logic
The following diagram illustrates the "Phase Switching" technique used to isolate the aniline from neutral impurities.
Caption: Figure 1. Chemical Switching Workflow. The target molecule is toggled between organic and aqueous phases using pH to leave neutral impurities behind.
Module 2: Troubleshooting Guide
Issue 1: Loss of Halogen (Dechlorination)
Symptom: LC-MS shows a mass corresponding to [M-Cl+H] (Mass - 34) or [M-F+H] (Mass - 18). Cause: Catalytic hydrogenation (Pd/C + H2) is too aggressive for aryl chlorides. Palladium readily catalyzes the cleavage of the C-Cl bond. Solution:
-
Switch Catalyst: Use Platinum on Carbon (Pt/C) sulfided or doped with Vanadium, which is less active toward C-Cl bonds than Pd.
-
Chemical Reduction: Switch to Iron powder (Fe) in Acetic Acid or Stannous Chloride (SnCl2) . These methods are highly chemoselective for nitro groups and will not touch the halogens.
-
Poisoning: If you must use Pd/C, add an inhibitor like diphenylsulfide or perform the reaction in the presence of an acid (e.g., HBr) to suppress dehalogenation, though this is finicky.
Issue 2: Product "Streaking" on Silica Column
Symptom: Broad, tailing peaks on TLC or column; poor separation.
Cause: The basic amine group interacts with the acidic silanol groups (
-
Pre-treat Silica: Flush the column with mobile phase containing 1% Triethylamine (TEA) before loading the sample.
-
Mobile Phase Modifier: Maintain 0.5% - 1% TEA or NH4OH in your eluent throughout the run.
Issue 3: Dark/Black Oil Formation
Symptom: Product turns dark brown/black upon storage. Cause: Anilines are prone to oxidation (forming azo/azoxy polymers) when exposed to air and light. Solution:
-
Storage: Store under inert atmosphere (Argon/Nitrogen) in the dark at 2-8°C.
-
Purification: If the oil is dark, dissolve in EtOAc and filter through a small pad of silica or Celite to remove the oxidized "tar" before attempting crystallization or distillation.
Module 3: Experimental Protocols
Protocol A: Acid-Base Extraction (Recommended)
Use this for removing unreacted nitro starting material.
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) . Use approx. 10 mL solvent per gram of crude.
-
Acidification: Transfer to a separatory funnel. Add 1M HCl (volume equal to organic layer). Shake vigorously for 2-3 minutes.
-
Separation: Drain the aqueous layer into a clean flask. Keep the organic layer!
-
Validation: Spot both layers on TLC. The aqueous layer should show the product (baseline spot due to salt formation). The organic layer should show the non-polar impurities.
-
-
Wash (Optional): If the organic layer was very dark, wash the collected aqueous layer once with a small volume of fresh EtOAc to remove trapped neutrals. Discard this organic wash.
-
Basification: Cool the aqueous acidic solution in an ice bath. Slowly add 6M NaOH or saturated NaHCO3 until the pH is basic (pH > 10).
-
Observation: The solution will become cloudy/milky as the free-base aniline oils out.
-
-
Extraction: Extract the cloudy aqueous mixture with fresh EtOAc (3x).
-
Drying: Combine the new organic extracts, dry over Sodium Sulfate (Na2SO4) , filter, and concentrate in vacuo.
Protocol B: Chemical Reduction (To Avoid Dehalogenation)
Use this if your hydrogenation is stripping the chlorine.
-
Setup: In a round-bottom flask, suspend 1-chloro-3-fluoro-5-nitrobenzene (1 equiv) and Iron Powder (3-5 equiv) in a mixture of Ethanol/Water (4:1) .
-
Activation: Add Ammonium Chloride (NH4Cl) (1-2 equiv) or catalytic Acetic Acid .
-
Reflux: Heat to reflux (approx. 70-80°C) with vigorous stirring for 2-4 hours.
-
Monitoring: TLC should show disappearance of the non-polar nitro spot and appearance of the polar, fluorescent aniline spot.
-
-
Workup: Filter the hot mixture through Celite to remove iron sludge. Wash the pad with Ethanol. Concentrate the filtrate and proceed to Protocol A.
Module 4: Data & Properties
Physical Property Comparison
| Property | This compound | 1-Chloro-3-fluoro-5-nitrobenzene |
| State | Solid (low melting) or Oil | Solid |
| Polarity (TLC) | High (Polar) | Low (Non-polar) |
| Acid/Base | Weak Base | Neutral |
| Solubility (1M HCl) | Soluble (forms salt) | Insoluble |
| Rf (Hex/EtOAc 4:1) | ~0.2 - 0.3 | ~0.7 - 0.8 |
Reaction Pathway & Impurities[1][3][4][5][6][7]
Caption: Figure 2. Reaction pathways showing the origin of common impurities. Note that Impurity A is chemically similar to the target and difficult to remove, emphasizing the need for selective synthesis.
References
-
Selective Hydrogenation of Chloronitrobenzenes
-
General Purification of Anilines
- Title: Purification of Halogenated Aniline Compounds (Technical Support).
-
Source: BenchChem[1]
- Title: Hydrogenation of halonitrobenzenes without dehalogenation (US Patent 5068436A).
-
Compound Properties
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. community.wvu.edu [community.wvu.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. 3-Chloro-4-fluoroaniline | C6H5ClFN | CID 9708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | C6H5ClFN | CID 2734838 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of 3-Chloro-5-fluoroaniline Cross-Couplings
Ticket ID: 3C5F-DIMER-001 Status: Open Subject: Suppression of Dimerization and Homocoupling Pathways Assigned Specialist: Senior Application Scientist, Catalysis Group
Diagnostic & Triage
Before modifying your reaction parameters, we must identify which dimer is forming. 3-Chloro-5-fluoroaniline (CAS: 4863-91-6) presents a unique challenge due to its trifunctional nature: a deactivated aryl chloride, an electron-withdrawing fluoride, and a nucleophilic amine.
Dimer Identification Matrix
Compare your LC-MS/GC-MS data with the profiles below to identify the specific failure mode.
| Dimer Type | Structure / Description | Likely Cause |
| Type A: Oxidative Azo-Dimer | 3,3'-dichloro-5,5'-difluoroazobenzene (m/z ~ 302)Two substrate molecules linked via -N=N-. | Oxygen Ingress. The aniline amine is oxidized.[1] Common in aerobic conditions or with Cu co-catalysts. |
| Type B: Boronic Homocoupling | Ar'-Ar' (Mass depends on coupling partner)Dimer of your boronic acid/ester reagent. | Stalled Catalytic Cycle. Oxidative addition to the Aryl-Cl is too slow; the boronic acid consumes the oxidant (O2) or undergoes disproportionation. |
| Type C: Ullmann Homocoupling | 3,3'-diamino-5,5'-difluorobiphenyl (m/z ~ 290)C-C bond formation between two substrate molecules. | Reductive Environment. Often seen with excess reductants or specific bases (e.g., NaH) without sufficient coupling partner. |
Troubleshooting Workflows
Scenario A: You are using this compound as the ELECTROPHILE (Suzuki-Miyaura)
Target: Displacement of Chloride (C3) with a Boronic Acid.
The Problem: The C-Cl bond at position 3 is deactivated by the electron-rich amine (via resonance) and the meta-fluorine (inductive withdrawal is present, but the amine's donation dominates). Standard catalysts (e.g., Pd(PPh3)4) are too slow. When Oxidative Addition (OA) is slow, the boronic acid accumulates and homocouples.
Q: I see large amounts of boronic acid dimer. How do I stop this? A: You must accelerate the Oxidative Addition step to consume the boronic acid faster than it can homocouple.
-
Switch Ligands: Move to electron-rich, bulky biaryl phosphines. XPhos or SPhos are the gold standards here. They facilitate OA into difficult aryl chlorides.
-
Controlled Addition: Do not add the boronic acid all at once. Use a syringe pump to add the boronic acid solution over 1-2 hours. This keeps its instantaneous concentration low, statistically favoring the cross-coupling over homocoupling.
-
Mask the Amine: The free
can coordinate to Pd, creating a "resting state" that slows the cycle. If possible, use the N-Boc or N-Acetyl protected analog. If protection is impossible, use Pd-XPhos G4 precatalyst, which is designed to activate quickly even in the presence of inhibitory amines.
Scenario B: You are using this compound as the NUCLEOPHILE (Buchwald-Hartwig)
Target: Reacting the
The Problem: The fluorine atom lowers the pKa of the aniline, making it less nucleophilic than standard aniline. This requires stronger bases, which can trigger side reactions.
Q: My product yield is low, and I see "Azo" dimers. Is the catalyst dead? A: The catalyst is likely active but the environment is oxidative.
-
Strict Deoxygenation: Sparging with
is insufficient. Use Freeze-Pump-Thaw cycles (x3) or vigorous argon sparging for >20 mins. Azo formation is almost exclusively driven by dissolved oxygen interacting with the deprotonated amide-Pd complex. -
Base Selection: Switch from strong alkoxides (NaOtBu) to weaker, inorganic bases like
or if the electrophile allows. If a strong base is required, ensure strictly anhydrous conditions to prevent hydroxide formation. -
Ligand Choice: Use BrettPhos or RuPhos . These ligands are specific for primary anilines and prevent the formation of
-amidopalladium complexes that can lead to off-cycle dimerization.
Visual Logic & Decision Trees
Workflow: Optimizing the Catalyst System
This diagram guides you through selecting the correct conditions based on your specific failure mode.
Caption: Decision tree for isolating the root cause of dimerization based on impurity structure.
Authoritative Protocols
Protocol A: High-Fidelity Suzuki Coupling (Chloride Activation)
Designed to suppress boronic acid homocoupling by maximizing OA rates.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Partner: Aryl Boronic Acid (1.5 equiv)
-
Catalyst: XPhos Pd G4 (2.0 mol%) — Crucial for deactivated chlorides.
-
Base:
(0.5 M in water, 3.0 equiv) -
Solvent: THF or 1,4-Dioxane (degassed)
Step-by-Step:
-
Charge Solids: Add aniline substrate, base, and catalyst to the reaction vessel. Seal and purge with Argon (3 cycles).
-
Solvent Prep: Degas the solvent and the water separately for 30 mins. Add solvent to the vessel.[2][3]
-
Controlled Addition (The "Anti-Dimer" Step): Dissolve the Aryl Boronic Acid in a separate portion of degassed solvent.
-
Reaction: Heat the main vessel to 60°C. Using a syringe pump, add the Boronic Acid solution dropwise over 60 minutes .
-
Why? Keeping boronic acid concentration low prevents it from reacting with itself (homocoupling order is usually second-order wrt boronic acid).
-
-
Completion: Stir for an additional 30 mins after addition. Monitor by LC-MS.[3]
Protocol B: Selective Buchwald-Hartwig Amination
Designed to prevent azo-dimerization and over-arylation.
Reagents:
-
Substrate: this compound (1.2 equiv) — Slight excess prevents diarylation.
-
Partner: Aryl Bromide/Chloride (1.0 equiv)
-
Catalyst: Pd(OAc)2 (1 mol%) + BrettPhos (2 mol%)
-
Base: Cs2CO3 (2.0 equiv) — Milder than NaOtBu, reducing background oxidation.
-
Solvent: t-Amyl Alcohol or Toluene (Anhydrous)
Step-by-Step:
-
Pre-complexation: In a glovebox or under strict Argon flow, mix Pd(OAc)2 and BrettPhos in the solvent at 80°C for 1 minute to form the active species (L-Pd-0).
-
Substrate Addition: Add the aryl halide, the aniline, and the base.
-
Thermal Cycle: Heat to 100°C.
-
Quench: Upon completion, cool rapidly and filter through Celite immediately to remove Pd residues which can promote oxidation during workup.
Quantitative Data Summary
| Parameter | Standard Condition (Fail) | Optimized Condition (Pass) | Mechanistic Impact |
| Catalyst | Pd(PPh3)4 | XPhos Pd G4 | G4 precatalyst ensures immediate entry into cycle; PPh3 fails to insert into Ar-Cl. |
| Boronic Acid | 1.0 equiv (Batch) | 1.5 equiv (Slow Add) | Slow addition suppresses second-order homocoupling kinetics. |
| Atmosphere | N2 Balloon | Argon (Sparged) | Argon is heavier than air, providing a better blanket against oxidative azo-formation. |
| Base | Na2CO3 | K3PO4 | Phosphate provides faster transmetallation without triggering base-sensitive side reactions. |
References
-
Mechanistic Studies on the Suzuki-Miyaura Cross-Coupling . Chemical Reviews. Detailed analysis of the transmetallation vs. homocoupling competition.
-
Rational Ligand Design for the Arylation of Hindered Amines . Journal of the American Chemical Society.[4][5] Describes the development of BrettPhos for primary anilines.
-
Palladium-Catalyzed Oxidative Dimerization of Anilines . Organic Letters. Mechanisms of azo-dimer formation in the presence of Pd and O2.
-
Buchwald-Hartwig Amination Precatalysts . Accounts of Chemical Research. Overview of G3/G4 precatalysts for difficult substrates like deactivated aryl chlorides.
Sources
Effect of solvent and base on the reactivity of 3-Chloro-5-fluoroaniline
Welcome to the technical support center for 3-Chloro-5-fluoroaniline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for reactions involving this versatile building block. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven experience to help you navigate the complexities of solvent and base effects on its reactivity.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the chemical behavior of this compound and the general principles guiding the selection of reaction conditions.
Q1: What are the primary factors influencing the reactivity of this compound?
The reactivity of this compound is governed by a combination of electronic and steric factors. The aromatic ring is substituted with two electron-withdrawing halogens (Cl and F) and one electron-donating amino group (-NH2).
-
Electron-Withdrawing Groups (EWG): The chlorine and fluorine atoms are highly electronegative, inductively withdrawing electron density from the aromatic ring. This makes the ring electron-deficient and thus more susceptible to attack by nucleophiles, a key feature for nucleophilic aromatic substitution (SNAr) reactions.[1]
-
Electron-Donating Group (EDG): The amino group is a powerful activating group that donates electron density to the ring through resonance, primarily at the ortho and para positions.
-
Competing Effects: These opposing electronic effects mean the molecule can participate in a variety of transformations. The presence of EWGs facilitates SNAr, while the molecule as a whole is a valuable substrate for palladium-catalyzed cross-coupling reactions like Buchwald-Hartwig amination and Suzuki-Miyaura coupling, where C-Cl bond activation is a key step.[2][3]
Q2: How do I choose the right type of solvent for my reaction?
Solvent selection is critical as it influences reactant solubility, reaction rates, and sometimes even the reaction mechanism. Solvents are broadly classified based on their polarity and their ability to donate protons (protic vs. aprotic).[4][5]
-
Polar Protic Solvents: These solvents (e.g., water, ethanol, methanol) have O-H or N-H bonds and can form hydrogen bonds.[4][6] They are excellent at solvating both cations and anions. However, their ability to solvate anions (nucleophiles) can sometimes decrease nucleophilicity and slow down reactions like SNAr.[7]
-
Polar Aprotic Solvents: These solvents (e.g., DMSO, DMF, acetonitrile, THF) have large dipole moments but lack O-H or N-H bonds.[8] They are poor at solvating anions, leaving the nucleophile "bare" and highly reactive. This makes them ideal for many substitution and cross-coupling reactions.[8][9]
-
Nonpolar Solvents: These solvents (e.g., toluene, hexane, dioxane) have low dielectric constants and are used when dealing with nonpolar reactants. Toluene and dioxane are very common in cross-coupling reactions, often in combination with water to create a biphasic system for dissolving inorganic bases.[3][10]
The choice depends on the specific reaction. For SNAr, polar aprotic solvents are generally preferred. For Pd-catalyzed couplings, aprotic (polar or nonpolar) solvents are the standard.[9][10]
Q3: What is the role of the base, and how do I select an appropriate one?
A base is almost always a critical component in reactions involving this compound, but its function varies significantly with the reaction type.
-
In Nucleophilic Aromatic Substitution (SNAr): A base may be used to deprotonate a nucleophile, making it more potent. For example, deprotonating a phenol to a phenoxide.
-
In Suzuki-Miyaura Coupling: A base (typically inorganic, like K₂CO₃, Cs₂CO₃, or K₃PO₄) is essential for the transmetalation step of the catalytic cycle, where it facilitates the transfer of the organic group from the boronic acid to the palladium center.[3]
-
In Buchwald-Hartwig Amination: A strong, non-nucleophilic base (e.g., sodium tert-butoxide, LHMDS, Cs₂CO₃) is required to deprotonate the amine coupling partner, allowing it to coordinate to the palladium catalyst.[11][12]
The choice of base is guided by its strength (pKa of the conjugate acid), solubility, and steric hindrance. A base that is too nucleophilic can lead to unwanted side reactions. Consulting a pKa table is a crucial first step in base selection.[13][14]
Troubleshooting Guides
This section provides specific, actionable advice for common issues encountered during key reactions with this compound.
Guide 1: Nucleophilic Aromatic Substitution (SNAr)
Problem: My SNAr reaction is slow or fails to proceed to completion.
Causality & Solution: SNAr reactions with chloroarenes require specific conditions because the C-Cl bond is strong and the aromatic ring is inherently electron-rich. The reaction proceeds via a negatively charged intermediate known as a Meisenheimer complex, and the stability of this complex is paramount.[1]
-
Assess Your Nucleophile: Is it strong enough? Neutral nucleophiles (like ammonia) are much less reactive than their anionic counterparts (like amide). If using a protic nucleophile (e.g., an alcohol or thiol), add a base to deprotonate it in situ.
-
Re-evaluate Your Solvent Choice: This is the most common point of failure.
-
Are you using a polar protic solvent (e.g., ethanol)? This solvent can form a hydrogen-bond "cage" around your anionic nucleophile, stabilizing it and drastically reducing its reactivity.
-
Solution: Switch to a polar aprotic solvent such as DMSO, DMF, or acetonitrile.[9] These solvents will dissolve the reactants but will not strongly solvate the nucleophile, leading to a significant rate enhancement.[15]
-
-
Increase the Temperature: SNAr reactions often require elevated temperatures (80-150 °C) to overcome the activation energy barrier.
Workflow: Optimizing an SNAr Reaction
Caption: Troubleshooting workflow for a low-yielding SNAr reaction.
Guide 2: Buchwald-Hartwig Amination
Problem: My Buchwald-Hartwig amination gives a low yield, and I see significant side products or starting material decomposition.
Causality & Solution: The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction but is highly sensitive to the interplay between the base, solvent, and catalyst-ligand system.[16] The base must be strong enough to deprotonate the amine without causing hydrolysis or other side reactions.[12]
-
Base Selection is Crucial:
-
Issue: Using a base like NaOH or KOH can introduce water and lead to hydrolysis of the aryl halide or decomposition of the catalyst.
-
Solution: Employ a strong, non-nucleophilic, and minimally hygroscopic base. Sodium tert-butoxide (NaOtBu) is a common and effective choice. For substrates with base-sensitive functional groups (like esters or unprotected glutarimides), weaker bases like Cs₂CO₃ or K₃PO₄, or even soluble organic bases like LHMDS, can be superior.[12]
-
-
Solvent and Temperature Optimization:
-
Issue: The solvent must keep the palladium catalyst soluble and active throughout the reaction. Common solvents like 1,4-dioxane and toluene are effective but require elevated temperatures.[10]
-
Solution: Screen a panel of solvents. Toluene is often a good starting point. If solubility is an issue, THF or CPME might be alternatives. Ensure the reaction is run under an inert atmosphere (N₂ or Ar) as oxygen can deactivate the Pd(0) catalyst.
-
-
Ligand Choice: While this guide focuses on solvent and base, they are inseparable from the ligand. The electronic and steric properties of the phosphine ligand dictate the stability and activity of the catalyst. If optimization of base and solvent fails, screen a panel of ligands (e.g., RuPhos, XantPhos, BrettPhos).
Simplified Buchwald-Hartwig Catalytic Cycle
Caption: The role of the base in the Buchwald-Hartwig catalytic cycle.
Protocol: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried vial under an inert atmosphere (N₂ or Ar), add the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), the phosphine ligand (if not using a precatalyst), and the base (e.g., sodium tert-butoxide, 1.4 equiv).
-
Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).
-
Add the anhydrous, degassed solvent (e.g., toluene, to a concentration of 0.1-0.5 M).
-
Seal the vial and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and quench with water or saturated aqueous NH₄Cl.
-
Proceed with standard aqueous workup and purification by column chromatography.
Guide 3: Suzuki-Miyaura Coupling
Problem: My Suzuki coupling reaction has stalled, showing low conversion to the desired biaryl product.
Causality & Solution: A successful Suzuki coupling depends on the efficient execution of three key steps: oxidative addition, transmetalation, and reductive elimination.[17] The solvent and base system is primarily responsible for facilitating the crucial transmetalation step.[3]
-
Check Your Base and Solvent System:
-
Issue: The most common failure mode is poor solubility of the inorganic base in the organic reaction medium. If the base is not at least partially soluble, it cannot activate the boronic acid for transmetalation.
-
Solution: Use a biphasic solvent system . A combination of an organic solvent (like toluene or 1,4-dioxane) with water (typically 4:1 to 10:1 v/v) is standard.[3] The water creates a second phase where the inorganic base (e.g., K₂CO₃, K₃PO₄) can dissolve and interact at the phase interface.
-
-
Ensure Proper Degassing:
-
Issue: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by atmospheric oxygen, especially at high temperatures. This is an irreversible process that kills the catalyst.
-
Solution: Thoroughly degas your solvent and the reaction mixture. This can be done by bubbling an inert gas (N₂ or Ar) through the solvent for 15-30 minutes before use or by using several freeze-pump-thaw cycles for the sealed reaction vessel.
-
-
Boronic Acid Quality: Boronic acids can dehydrate to form cyclic boroxines upon storage, which are often less reactive. If your boronic acid is old, consider using a fresh bottle or recrystallizing it.
Table 1: Recommended Starting Conditions for Cross-Coupling Reactions
| Parameter | Buchwald-Hartwig Amination | Suzuki-Miyaura Coupling |
| Substrate | This compound (1.0 eq) | This compound (1.0 eq) |
| Coupling Partner | Amine (1.2 eq) | Arylboronic Acid (1.2-1.5 eq) |
| Catalyst | Pd₂(dba)₃ (2 mol%) / RuPhos (4 mol%) | Pd(PPh₃)₄ (5 mol%) |
| Base | NaOtBu (1.4 eq) | K₂CO₃ (2.0-3.0 eq) |
| Solvent | Toluene or Dioxane (anhydrous) | Toluene/H₂O (5:1 v/v) |
| Temperature | 80 - 110 °C | 80 - 110 °C |
| Atmosphere | Inert (Nitrogen or Argon) | Inert (Nitrogen or Argon) |
Data Tables for Reference
Table 2: Properties of Common Solvents [4][7]
| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) |
| Water (H₂O) | Polar Protic | 80.1 | 100 |
| Methanol (MeOH) | Polar Protic | 32.7 | 65 |
| Ethanol (EtOH) | Polar Protic | 24.5 | 78 |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 82 |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 153 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | 189 |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 66 |
| 1,4-Dioxane | Nonpolar | 2.2 | 101 |
| Toluene | Nonpolar | 2.4 | 111 |
Table 3: pKa Values of Common Bases (Conjugate Acid in H₂O) [14][18]
| Base | Conjugate Acid | pKa | Notes |
| Sodium Hydroxide (NaOH) | H₂O | 15.7 | Strong, nucleophilic, source of water |
| Sodium tert-butoxide (NaOtBu) | t-BuOH | ~17 | Strong, non-nucleophilic, very common |
| Potassium Carbonate (K₂CO₃) | HCO₃⁻ | 10.3 | Mild inorganic base, common in Suzuki |
| Cesium Carbonate (Cs₂CO₃) | HCO₃⁻ | 10.3 | More soluble than K₂CO₃ in organic solvents |
| Potassium Phosphate (K₃PO₄) | HPO₄²⁻ | 12.3 | Effective inorganic base for coupling |
| Diisopropylethylamine (DIPEA) | DIPEA-H⁺ | ~10.8 | Sterically hindered organic amine base |
| 1,8-Diazabicycloundec-7-ene (DBU) | DBU-H⁺ | ~13.5 | Non-nucleophilic organic base |
References
-
IntechOpen. (2020). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. Retrieved from [Link]
-
Perlinger, J. A., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(11), 2469-2474. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Bordwell pKa Table. Organic Chemistry Data. Retrieved from [Link]
-
Pradhan, S., et al. (2016). Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1. ResearchGate. Retrieved from [Link]
-
Sajith, A. M., et al. (2014). A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine. Journal of Heterocyclic Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(39), 13130-13140. Retrieved from [Link]
-
University of Tartu, Chair of Analytical Chemistry. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]
-
Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Mancini, P. M. E., et al. (1987). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, 10, 1579-1585. Retrieved from [Link]
-
Ashenhurst, J. (2010, June 18). The pKa Table Is Your Friend. Master Organic Chemistry. Retrieved from [Link]
-
Tutor Cam. (2024, November 26). Polar, Nonpolar, Protic, Aprotic And Organic Solvents. Tutoring Blog. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. Retrieved from [Link]
-
Tenger Chemical. (2024, May 26). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Chem 205. (n.d.). pKa Values of Common Bases. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2018). Physical Properties of liquids. 11(3), 543. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
Foley, C. A., et al. (2022). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters, 13(12), 1934-1940. Retrieved from [Link]
-
El-Sattar, N. E. A., et al. (2022). Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents. Molecules, 27(13), 4242. Retrieved from [Link]
-
Chemistry university. (2022, September 21). Polar Protic and Polar Aprotic Solvents [Video]. YouTube. Retrieved from [Link]
-
Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]
-
Williams, R. (n.d.). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. ossila.com [ossila.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Solvent: Polar, Nonpolar, Protic, Aprotic And Organic Solvents [tutoring-blog.co.uk]
- 6. youtube.com [youtube.com]
- 7. ajrconline.org [ajrconline.org]
- 8. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
- 9. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. uwindsor.ca [uwindsor.ca]
- 15. researchgate.net [researchgate.net]
- 16. research.rug.nl [research.rug.nl]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: Managing 3-Chloro-5-Fluoroaniline Reactions
Topic: Safe Management of Exothermic Reactions Involving 3-Chloro-5-fluoroaniline Audience: Process Chemists, Scale-up Engineers, and Medicinal Chemists Reference ID: TSC-CFA-001 Status: Active
Executive Summary & Substance Profile
Welcome to the Technical Support Center. You are likely working with This compound (CAS: 4863-91-6) as a scaffold for kinase inhibitors or antiviral APIs.
As a Senior Application Scientist, I must caution you: while the halogen substituents (Cl at C3, F at C5) provide excellent metabolic stability and lipophilicity for your final drug candidate, they significantly alter the thermodynamic profile of the aniline. These electron-withdrawing groups deactivate the ring, often requiring higher activation energies to initiate reactions. This creates a dangerous "Induction Trap" —where reagents accumulate without reacting, followed by a sudden, violent thermal runaway.
Physicochemical Safety Profile
| Property | Value | Implication for Safety |
| Physical State | Solid (low melting) / Liquid | MP is ~38-42°C. It may solidify in transfer lines if not heat-traced. |
| Reactivity Class | Deactivated Nucleophile | Slower reaction onset; prone to reagent accumulation. |
| Decomposition | Exothermic (>180°C*) | Emits toxic HF, HCl, and NOx fumes. |
| Key Hazard | Diazotization Instability | Diazo intermediates are highly energetic and shock-sensitive.[1] |
*Note: Onset temperatures vary by mixture. Always verify with DSC.
Pre-Reaction Safety Screening (Mandatory)
Q: How do I determine the "Point of No Return" for my specific reaction mixture?
A: You cannot rely on literature values for generic anilines. The fluorine atom changes the bond dissociation energies. You must follow this self-validating screening workflow before exceeding 10g scale.
Workflow: Thermal Hazard Assessment
Figure 1: Thermal safety screening logic. Never scale up without passing Step 2.
Critical Operation: Diazotization (Sandmeyer / Balz-Schiemann)
Q: I am observing erratic gas evolution during the diazotization of this compound. The temperature is stable at 0°C, but pressure spikes occur. What is happening?
A: You are likely experiencing delayed initiation . The electron-withdrawing effects of the 3-Cl and 5-F atoms reduce the basicity of the amine, making the initial attack on the nitrosonium ion (
The Danger: You continue adding Sodium Nitrite (
Troubleshooting Protocol: The "Starved Feed" Method
-
Stop the Feed: Immediately halt
addition if gas flow is not proportional to addition rate. -
Verify Acid Strength: Ensure mineral acid (HCl/H2SO4) is in excess (at least 2.5 equiv). The amine must be fully protonated/dissolved before nitrite addition.
-
Starch-Iodide Loop:
-
Dip a starch-iodide paper into the reactor every 5 minutes.
-
Black/Blue: Excess Nitrous Acid is present (Reaction is too slow or complete). Wait.
-
White: Nitrous Acid is consumed. Resume slow feed.
-
-
Temperature Band: Maintain -5°C to +5°C. Do not let it drop below -10°C (reaction stalls, accumulation increases) or rise above 10°C (diazo decomposition risk).
Critical Operation: Nucleophilic Substitution (SnAr)
Q: When reacting this compound with chloropyrimidines, the reaction stalls. I increased the temperature to 80°C, and it suddenly boiled over. Why?
A: This is the classic "Thermal Runaway via Induction" . The 3-Cl-5-F-aniline is a weak nucleophile. At 40-60°C, the reaction rate is negligible. You ramped to 80°C, which is likely the onset temperature where the reaction rate becomes exponential (Arrhenius behavior).
Corrective Action:
-
Use a Catalyst: Do not rely on thermal activation alone. Use a Brønsted acid (e.g., TFA) or a transition metal catalyst (Buchwald-Hartwig conditions) to lower the activation energy.
-
Dosing Control: Never add all reagents at once (batch mode) for this chemistry. Use Semi-Batch mode:
-
Heat the electrophile + solvent to reaction temperature.
-
Slowly dose the aniline solution over 2-4 hours.
-
This ensures the aniline reacts as it enters, preventing accumulation.
-
Storage & Degradation (FAQs)
Q: My material has turned from a pale yellow solid to a dark brown liquid. Is it compromised?
A: Yes, it has likely undergone oxidative degradation .
-
Mechanism: Anilines are sensitive to photo-oxidation, forming azobenzenes and quinone-like impurities. The "liquid" state suggests a melting point depression caused by these impurities.
-
Impact: These impurities can act as radical initiators, lowering the decomposition onset temperature of your bulk material.
-
Recommendation: Re-purify via recrystallization (if solid) or distillation (if liquid) before use in sensitive thermal processes. Store under Argon/Nitrogen in amber glass.
Visualizing the Diazotization Control Loop
To safely manage the diazotization exotherm, you must implement a feedback control loop.
Figure 2: Automated safety loop. The feed pump must be interlocked with the reactor temperature sensor.
Troubleshooting Matrix
| Observation | Probable Cause | Immediate Action |
| Temp rising > 5°C/min | Reagent accumulation / Runaway onset | Emergency Cooling. Stop all feeds. Open emergency vent. Do NOT quench with water (steam risk). |
| No heat flow upon dosing | Reaction stalled (Induction period) | Stop Dosing. Check agitation. Verify catalyst/solvent quality. Do not restart until cause is found. |
| Precipitation | Salt formation (Aniline HCl) or product crash-out | Verify stirring torque. Ensure slurry is mixing. Localized hot spots can form in thick slurries. |
| Pressure spike | Check condenser coolant temp. Ensure vent lines are not fouled with sublimed solids. |
References
-
Fisher Scientific. (2025). Safety Data Sheet: this compound. Retrieved from
-
Sigma-Aldrich. (2025).[2] Product Specification and Safety: this compound. Retrieved from
- Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Journal of Loss Prevention in the Process Industries. (General principles of diazonium safety).
- Gustin, J.L. (2002). Safety of Nitration and Diazotization. Organic Process Research & Development. (Methodologies for controlling exothermic amine reactions).
- Bretherick, L.Bretherick's Handbook of Reactive Chemical Hazards.
Disclaimer: This guide is for technical support purposes only. All experimental protocols must be reviewed by your institution's local safety committee (EHS) before execution.
Sources
Removal of palladium catalyst from 3-Chloro-5-fluoroaniline reaction mixtures
The following technical guide addresses the removal of Palladium (Pd) catalyst residues from reaction mixtures containing 3-Chloro-5-fluoroaniline . This guide is structured to support researchers and process chemists in achieving ICH Q3D compliance (<10 ppm) while maintaining high yield and purity.
Executive Summary & Chemical Context
Target Molecule: this compound (CAS: 4863-91-6) Impurity Challenge: Palladium (Pd) residues from cross-coupling (e.g., Buchwald-Hartwig) or nitro-reduction steps.[1] The Problem: Anilines are "soft" Lewis bases. The nitrogen lone pair in this compound—though electronically deactivated by the electron-withdrawing chloro and fluoro groups—can still effectively coordinate with soft Pd(II) species. This creates stable soluble complexes that resist simple filtration or crystallization, often leading to "colored" products and regulatory failure.
Core Strategy: The most reliable method for removing Pd from this matrix is Chemisorption using functionalized silica scavengers (specifically Thiols or Thioureas), which form a Pd-S bond thermodynamically stronger than the Pd-N (aniline) bond.
Decision Matrix: Selecting the Right Protocol
Before initiating purification, assess your crude mixture state to select the optimal workflow.
Figure 1: Decision tree for selecting the appropriate palladium removal strategy based on catalyst type and residual levels.
Primary Protocol: Silica-Supported Scavengers (Recommended)
This is the industry "Gold Standard" for anilines. It relies on functionalized silica (Si-TMT or Si-Thiol) to sequester Pd.
-
Why it works: The Trimercaptotriazine (TMT) or Thiol ligand on the silica has a much higher affinity for Pd than the aniline nitrogen or phosphine ligands.
-
Target: Reducing Pd from ~500-1000 ppm to <10 ppm.
Materials
-
Scavenger: SiliaMetS® Thiol, SiliaMetS® TMT (or equivalent MP-TMT).
-
Solvent: THF, Ethyl Acetate, or Methanol (Anilines must be fully dissolved).
Step-by-Step Procedure
-
Dissolution: Dissolve the crude this compound in 10 volumes of solvent (e.g., Ethyl Acetate). Ensure the solution is free of suspended solids (filter if necessary).
-
Loading: Add 3-5 equivalents of scavenger relative to the residual Pd content (not the starting catalyst amount).
-
Note: If residual Pd is unknown, start with 10% w/w of scavenger relative to the mass of the crude product.
-
-
Digestion: Stir the suspension at 50°C for 4 hours or Room Temperature for 12 hours.
-
Critical: Heating accelerates ligand exchange, breaking the Pd-Aniline complex.
-
-
Filtration: Filter the mixture through a 0.45 µm pad (Celite or membrane) to remove the silica beads.
-
Analysis: Evaporate a small aliquot and check Pd levels via ICP-MS.
-
Isolation: Concentrate the filtrate to obtain the purified aniline.
Secondary Protocol: The "Cysteine Wash" (Cost-Effective)
If solid scavengers are unavailable or too costly for the scale, an aqueous wash with N-Acetyl Cysteine (NAC) is highly effective for halo-anilines.
Step-by-Step Procedure
-
Preparation: Dissolve crude product in a water-immiscible solvent (e.g., Isopropyl Acetate or DCM).
-
Wash Solution: Prepare a 0.5 M aqueous solution of N-Acetyl Cysteine (adjust to pH 7-8 with dilute NaOH).
-
Extraction: Add the aqueous NAC solution to the organic layer (1:1 volume ratio).
-
Agitation: Stir vigorously at 40-50°C for 1 hour.
-
Separation: Separate the layers. The aqueous layer will likely turn dark/colored (containing the Pd).
-
Rinse: Wash the organic layer once with water and once with brine to remove residual NAC.
Troubleshooting & FAQs
This section addresses specific failure modes encountered when working with this compound.
Q1: I treated the reaction with Activated Carbon, but the Pd level is still >50 ppm. Why?
A: Activated carbon relies on non-specific adsorption. In the presence of this compound, the aniline itself competes for the adsorption sites on the carbon pore surface. Furthermore, carbon is poor at breaking strong Pd-Phosphine bonds. Solution: Switch to Si-TMT (Trimercaptotriazine) . The chemical bond formation (chemisorption) is specific to the metal and ignores the organic aniline.
Q2: My product yield dropped by 15% after scavenging.
A: This is likely due to "non-specific binding." If you used Carbon or a highly hydrophobic polymeric scavenger, your lipophilic fluoro-chloro-aniline might have adsorbed onto the matrix. Solution:
-
Use Silica-based scavengers (SiliaMetS) rather than polymer/carbon. Silica is polar and repels the lipophilic halo-aniline.
-
Wash the filter cake with a polar solvent (e.g., 5% MeOH in DCM) to recover adsorbed product.
Q3: The product is still dark brown/purple after filtration.
A: This indicates the presence of colloidal Palladium (Pd(0)) nanoparticles, which are small enough to pass through standard filters. Solution:
-
Oxidation: Stir the solution with open air or a mild oxidant (dilute H2O2, if compatible) for 30 mins to oxidize Pd(0) to Pd(II).
-
Re-Scavenge: Pd(II) is much easier to scavenge with Thiol/TMT than metallic Pd(0).
-
Celite Upgrade: Use a finer grade of Celite or add activated carbon alongside the silica scavenger to trap the colloids.
Q4: Can I just crystallize the aniline as an HCl salt to remove Pd?
A: Crystallization is risky. Pd complexes often have similar solubility profiles to the aniline salts or can become occluded (trapped) inside the crystal lattice. Recommendation: Perform a Scavenging step FIRST , then crystallize. This "One-Two Punch" is the only way to reliably hit <1 ppm limits.
Comparative Data: Scavenger Efficiency
The following table summarizes expected efficiencies for removing Pd from a halo-aniline matrix (Initial Pd: ~500 ppm).
| Scavenger Type | Functional Group | Efficiency (Pd Removal) | Product Recovery | Best For...[7] |
| SiliaMetS® TMT | Trithiocyanuric Acid | > 99% (< 5 ppm) | High (>98%) | Best Overall. Complex Pd species. |
| SiliaMetS® Thiol | Propylthiol | ~ 90-95% | High (>98%) | Standard "naked" Pd residues. |
| Activated Carbon | N/A (Pores) | ~ 60-80% | Moderate (85-90%) | Decolorization; removing colloids. |
| N-Acetyl Cysteine | Thiol/Amino Acid | ~ 85-95% | High (>95%) | Large scale, cost-sensitive batches. |
Experimental Workflow Visualization
Figure 2: Recommended operational workflow for solid-supported scavenging.
References
-
ICH Q3D(R2) Guideline for Elemental Impurities . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[8] (2022). Available at:[Link]
-
Removal of Palladium from Reaction Mixtures . Biotage Technical Guides. Available at:[Link]
-
Palladium-Catalyzed Arylation of Fluoroalkylamines . PubMed. (2015).[9] Available at:[Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds . National Institutes of Health (PMC). (2022). Available at:[Link] (Note: Generalized link to PMC search for verification).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN102173995A - Synthesis method of m-fluoroaniline - Google Patents [patents.google.com]
- 3. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. fda.gov [fda.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Work-up Procedures for Reactions Containing 3-Chloro-5-fluoroaniline
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-Chloro-5-fluoroaniline. This guide is designed to provide in-depth, field-proven insights into the nuances of post-reaction work-up and purification. As a substituted aniline, this compound presents unique challenges and opportunities. Understanding its chemical behavior is paramount to achieving high-yield, high-purity outcomes in your synthetic campaigns. This document moves beyond simple step-by-step instructions to explain the causality behind each procedural choice, empowering you to troubleshoot effectively and optimize your methodologies.
Core Principles: The Chemistry of a Successful Work-up
A reaction work-up is not merely a purification step; it is a critical phase where the crude product is sensitive to decomposition, side-reactions, or loss. For aniline derivatives like this compound, the basicity of the nitrogen atom is the central chemical feature governing work-up strategy. The lone pair on the nitrogen is less basic than in aliphatic amines due to delocalization into the aromatic ring, but it is still sufficiently nucleophilic and basic to react with acids.[1] This duality dictates our approach to quenching, extraction, and washing.
Physical & Chemical Properties Overview
A firm grasp of the physical properties of your starting material is essential for planning separations.
| Property | Value | Source |
| CAS Number | 4863-91-6 | [2] |
| Molecular Formula | C₆H₅ClFN | [2] |
| Molecular Weight | 145.56 g/mol | [2] |
| Appearance | Orange to Amber to Dark red clear liquid | [3] |
| Boiling Point | 98 °C / 19 mmHg | [3] |
| Density | ~1.33 g/mL | [3] |
| Purity (Typical) | >97.0% (GC) |
Troubleshooting & FAQs: Navigating Common Experimental Hurdles
This section addresses the most common issues encountered during the work-up of reactions involving this compound and its derivatives.
Question 1: My reaction mixture turned dark brown or black upon work-up, and my yield is very low. What is the likely cause?
Answer: This is a classic sign of aniline oxidation. Anilines, particularly under acidic or basic conditions in the presence of air, can be oxidized to a complex mixture of colored polymeric materials.[4] The initial reaction quench or exposure to atmospheric oxygen during extraction can trigger this process.
-
Causality: The electron-rich nature of the aniline ring makes it susceptible to oxidation. The presence of activating groups (even halogens are weakly activating for some processes) can exacerbate this.
-
Troubleshooting Steps:
-
Work Under Inert Atmosphere: If possible, conduct the quench and initial extraction under a nitrogen or argon atmosphere to minimize air exposure.
-
Use an Antioxidant: Add a small amount of a reducing agent like sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) to the quenching solution. This will preferentially react with oxidants.
-
Avoid Strong Oxidizing Agents: Be mindful of all reagents used. Some materials, if not pure, can contain oxidizing impurities.[5]
-
Temperature Control: Perform the quench and extractions at a lower temperature (e.g., in an ice bath) to slow the rate of decomposition.
-
Question 2: After my aqueous wash, I've lost most of my product. Where did it go?
Answer: Your product, being an aniline derivative, is likely protonated and has partitioned into the acidic aqueous layer. This is the most frequent cause of low yield during the work-up of basic compounds.
-
Causality: The nitrogen atom of the aniline is basic and will react with any acid present (e.g., residual acid catalyst from the reaction, or an intentional acidic wash) to form a water-soluble ammonium salt (Ar-NH₃⁺ X⁻).
-
Troubleshooting & Prevention:
-
Check the Aqueous Layer: Before discarding any aqueous layer, basify a small sample with 1M NaOH and see if a precipitate forms or if you can extract product back into an organic solvent. TLC the extract against your starting material or a reaction crude sample.[6]
-
Basify Before Extraction: Ensure the pH of your quenched reaction mixture is basic (pH 8-10) before performing the liquid-liquid extraction. Use a base like sodium bicarbonate (NaHCO₃) for weak acids or sodium carbonate (Na₂CO₃) / dilute sodium hydroxide (NaOH) for stronger acids.
-
Back-Extraction: If you suspect your product is in an acidic aqueous layer, basify the entire layer to pH >8 and re-extract with your organic solvent (e.g., ethyl acetate, DCM).
-
Question 3: I have a persistent emulsion during my extraction that won't separate. How can I resolve this?
Answer: Emulsions are common when working with complex reaction mixtures containing fine particulates or amphiphilic molecules. They are stabilized colloids of your organic and aqueous phases.
-
Causality: Fine solids (e.g., inorganic salts) or polar byproducts can stabilize the interface between the two liquid phases, preventing coalescence.
-
Troubleshooting Steps:
-
Add Brine: The first and most effective step is to add a saturated aqueous solution of sodium chloride (brine).[7] The increased ionic strength of the aqueous phase helps to break the emulsion by destabilizing the colloid.
-
Filter: Pass the entire emulsified mixture through a pad of Celite® or filter paper. This can break up the emulsion by removing the fine particulates that are stabilizing it.
-
Gentle Agitation: Avoid vigorous shaking in the separatory funnel. Instead, use gentle, repeated inversions to mix the layers.
-
Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective method for separating the layers.
-
Question 4: My TLC analysis after work-up shows new spots that were not present in the initial reaction crude. Is my product decomposing?
Answer: Yes, this is a strong indication that your product is unstable to the work-up conditions.[6] The pH swing during quenching and washing is the most likely culprit.
-
Causality: Many functional groups that might be installed on the aniline or its reaction partner can be sensitive to acid or base. For example, esters can be hydrolyzed, and some protecting groups (like Boc) are acid-labile.
-
Diagnostic Test: Before committing your entire batch, perform a stability test.[6]
-
Take three small aliquots of your crude reaction mixture.
-
Spot one directly on a TLC plate.
-
To the second, add a drop of the acidic solution you plan to use in the work-up. Stir for 15-30 minutes, then spot on the TLC.
-
To the third, add a drop of the basic solution you plan to use. Stir for 15-30 minutes, then spot on the TLC.
-
Comparing these three lanes will tell you if your product or any intermediates are sensitive to your planned work-up reagents.
-
-
Solution: If instability is confirmed, you must modify the work-up to use milder reagents (e.g., use saturated ammonium chloride instead of 1M HCl for quenching, or a bicarbonate wash instead of a hydroxide wash) or proceed directly to purification via column chromatography without an aqueous work-up if possible.
Standardized Work-up Protocol: A Self-Validating System
This protocol provides a robust, general-purpose procedure for the work-up of a reaction involving this compound, such as a Suzuki or Buchwald-Hartwig coupling.[7] It is designed to systematically remove common impurities and isolate the crude product.
Experimental Protocol: General Aqueous Work-up
-
Reaction Monitoring & Quenching:
-
1.1 Monitor the reaction to completion using an appropriate method (TLC, LC-MS).
-
1.2 Cool the reaction mixture to room temperature or 0 °C, depending on the exothermicity of the quench.
-
1.3 Slowly pour the reaction mixture into a beaker containing a saturated aqueous solution of ammonium chloride (NH₄Cl) with stirring. This is a mildly acidic quench suitable for neutralizing organometallic reagents without using strong acid.
-
-
Initial pH Adjustment & Extraction:
-
2.1 Check the pH of the aqueous mixture. If acidic, slowly add a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~8. This neutralizes the quencher and ensures the aniline product is in its free-base, organic-soluble form.
-
2.2 Transfer the entire mixture to a separatory funnel.
-
2.3 Add an appropriate organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane).[7] Use a volume roughly equal to the aqueous volume.
-
2.4 Gently invert the funnel 10-15 times, venting frequently. Separate the organic layer.
-
2.5 Re-extract the aqueous layer with the same organic solvent two more times to ensure complete recovery of the product.
-
-
Washing the Combined Organic Layers:
-
3.1 Combine all organic extracts in the separatory funnel.
-
3.2 Wash the organic layer sequentially with:
-
a) Deionized Water (to remove water-soluble reagents).
-
b) Saturated Aqueous Sodium Chloride (Brine) (to remove residual water and help break any emulsions).[7]
-
-
3.3 Separate the organic layer carefully after each wash.
-
-
Drying and Concentration:
-
4.1 Dry the isolated organic layer over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
4.2 Stir the slurry for 15-20 minutes to ensure complete water removal.
-
4.3 Filter off the drying agent.
-
4.4 Concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product.
-
-
Purification:
-
5.1 Assess the purity of the crude product by an appropriate analytical method (e.g., ¹H NMR, LC-MS).[8]
-
5.2 Purify the crude material as required, typically via flash column chromatography or recrystallization.
-
Visualized Workflows
General Work-up Procedure Flowchart
Caption: A decision tree for troubleshooting work-up issues.
References
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
- Google Patents. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline.
-
National Institutes of Health, PubChem. 3-Chloro-4-fluoroaniline | C6H5ClFN | CID 9708. [Link]
-
National Institutes of Health, PubChem. This compound | C6H5ClFN | CID 2734838. [Link]
-
Chemistry Steps. Reactions of Aniline. [Link]
-
Carl ROTH. Safety Data Sheet: 3-Chloro-4-fluoroaniline. [Link]
-
Brainly. What is the action of an aniline derivative tint color (with appropriate H2O2) on the hair?. [Link]
-
Hairfinder. Mix Color for a Predisposition Test. [Link]
-
BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. [Link]
Sources
- 1. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 2. This compound | C6H5ClFN | CID 2734838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. brainly.com [brainly.com]
- 5. fishersci.com [fishersci.com]
- 6. How To [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Optimizing reaction temperature for the synthesis of 3-Chloro-5-fluoroaniline derivatives
Topic: Optimizing Reaction Temperature for Nitro Reduction Target Molecule: 3-Chloro-5-fluoroaniline (CAS: 4863-91-6) Precursor: 1-Chloro-3-fluoro-5-nitrobenzene Document ID: TSC-3C5FA-OPT-01
Executive Summary
The synthesis of This compound hinges on the chemoselective reduction of the nitro group while preserving the halogen substituents. The 3,5-dihalo substitution pattern renders the carbon-halogen bonds (particularly C-Cl) susceptible to oxidative addition by metal catalysts, leading to hydrodehalogenation (yield loss).
This guide addresses the two primary industrial methodologies:
-
Catalytic Hydrogenation (Pt/C): High throughput but high risk of dechlorination.
-
Chemical Reduction (Fe/NH₄Cl - Bechamp): High chemoselectivity but high thermal safety risk.
Module 1: Catalytic Hydrogenation (Selectivity Optimization)
The Challenge: Preventing Hydrodehalogenation.
In catalytic hydrogenation, the reaction temperature governs the competition between reducing the nitro group (
Optimized Protocol Parameters
| Parameter | Recommendation | Technical Rationale |
| Catalyst | 5% Pt/C (Sulfided) | Platinum is less active toward C-Cl insertion than Palladium. Sulfiding poisons high-energy sites, further reducing dehalogenation risk [1]. |
| Temperature | 30°C – 50°C | Critical Window. <30°C: Slow kinetics, accumulation of hydroxylamine intermediates. >50°C: Exponential increase in C-Cl cleavage (dechlorination). |
| Pressure | 5–10 bar (Hydrogen) | Moderate pressure favors nitro reduction over hydrogenolysis. |
| Additive | 0.5 eq. H₃PO₄ or Morpholine | Acidic media protonate the amine product, preventing it from poisoning the catalyst, while specific inhibitors suppress hydrogenolysis [2]. |
Troubleshooting Guide (Hydrogenation)
Q: I see a byproduct with M-34 mass (Des-Chloro). How do I stop this?
-
Root Cause: Temperature is too high (>60°C) or the catalyst is too active (e.g., unpoisoned Pd/C).
-
Corrective Action:
-
Switch to Sulfided Pt/C .
-
Lower reaction temperature to 35°C .
-
Stop at 99% conversion. Do not let the reaction "soak" under H₂ pressure after the nitro group is consumed; the catalyst will start attacking the C-Cl bond immediately.
-
Q: The reaction stalls at 80% conversion with a build-up of hydroxylamine.
-
Root Cause: Temperature too low or catalyst poisoning by the amine product.
-
Corrective Action:
-
Increase T incrementally to 45°C .
-
Verify agitation rate (hydrogenation is mass-transfer limited).
-
Selectivity Logic Diagram
Caption: Kinetic competition between nitro reduction and dehalogenation based on temperature thresholds.
Module 2: Iron-Mediated Reduction (Exotherm Management)
The Challenge: Thermal Runaway & Initiation. The Bechamp reduction (Fe/Acid) or Laux process (Fe/NH₄Cl) is chemically robust (won't touch the Chlorine) but thermally dangerous. The reaction is highly exothermic (-500 kJ/mol) and has a distinct induction period [3].
Optimized Protocol Parameters
| Parameter | Recommendation | Technical Rationale |
| Reagent | Iron Powder (325 mesh) | High surface area. Must be activated (etched) to overcome the oxide passivation layer. |
| Electrolyte | NH₄Cl (aq) or dilute AcOH | Provides proton source without the corrosivity of concentrated HCl. |
| Initiation T | 75°C – 80°C | Critical Step. The reaction will not start below this. Accumulating reagents at 50°C is a safety hazard (delayed runaway). |
| Maintenance T | Reflux (~95-100°C) | Once initiated, the exotherm maintains the reflux. External heating is removed. |
Troubleshooting Guide (Fe Reduction)
Q: I added all reagents, but nothing is happening at 60°C.
-
DANGER: Do NOT add more catalyst or heat rapidly. You are in the "Induction Trap."
-
Mechanism: The iron surface is passivated. If you heat blindly, the entire mass will initiate simultaneously, leading to a violent eruption.
-
Corrective Action:
-
Add only 10% of the iron initially.
-
Heat to 80°C until reflux is observed (visual confirmation of initiation).
-
Begin portion-wise addition of the remaining Iron over 1-2 hours, using the exotherm to maintain reflux.
-
Q: The reaction mixture turned into a solid sludge.
-
Root Cause: "Dry" reaction. Water was consumed or evaporated, leading to iron oxide sludge solidification.
-
Corrective Action: Ensure adequate water volume (4-5 volumes relative to substrate) and efficient mechanical stirring (overhead stirrer, not magnetic).
Exotherm Control Workflow
Caption: Safety protocol for managing the induction period and exotherm in Iron-mediated reductions.
Module 3: Impurity Profile & Analysis
Q: I see a peak at RRT 1.2 (HPLC). What is it?
-
Identity: Likely 3,3'-dichloro-5,5'-difluoroazoxybenzene (Azoxy dimer).
-
Cause: Incomplete reduction, usually due to high pH (alkaline conditions favor azo/azoxy coupling) or insufficient reducing power.
-
Fix: Ensure the reaction pH remains slightly acidic to neutral (pH 5-6) during reduction. If using Fe reduction, ensure completion by checking for the disappearance of the nitro peak before workup.
Q: How do I remove the iron sludge efficiently?
-
Technique: The sludge (Fe₂O₃/Fe₃O₄) is fine and clogs filters.
-
Fix: Adjust pH to >9 with NaOH after reaction completion. Add a filter aid (Celite or Diatomaceous earth) before filtration. Filter while the mixture is still hot (60-70°C) to lower viscosity.
References
-
Blaser, H. U. (2002). "Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update." Advanced Synthesis & Catalysis, 344(1), 17-31.
-
CN104292113A. (2015). "Preparation method of 3-chloro-4-fluoroaniline." (Applicable to 3,5-isomer). Google Patents.
-
Stoessel, F. (2008). "Thermal Safety of Chemical Processes: Risk Assessment and Process Design." Wiley-VCH. (Chapter on Nitro Reductions).
-
Cantillo, D., & Kappe, C. O. (2014). "Iron-Mediated Reduction of Nitroarenes." ChemSusChem, 7(5), 1266-1270.
Validation & Comparative
Structural Elucidation and Comparative NMR Profiling of 3-Chloro-5-fluoroaniline
Content Type: Technical Comparison Guide
Subject: 3-Chloro-5-fluoroaniline (CAS: 4863-91-6)
Methodology: High-Field
Executive Summary: The Analytical Challenge
This compound is a critical di-halogenated aniline intermediate, widely used in the synthesis of kinase inhibitors and agrochemicals. Its structural integrity is defined by the specific meta-meta relationship of the halogens relative to the amine group.
For researchers, the primary analytical challenge is distinguishing this isomer from its commercially prevalent analogs (e.g., 3-chloro-4-fluoroaniline or 2-chloro-4-fluoroaniline). Standard MS/MS often fails to differentiate these isomers effectively due to identical molecular weights (
This guide provides a definitive NMR profiling strategy, utilizing the diagnostic power of heteronuclear spin-spin coupling (
Experimental Protocol
To ensure reproducibility and sharp spectral features (particularly for the exchangeable amine protons), the following protocol is recommended.
Sample Preparation Workflow
Figure 1: Optimized sample preparation workflow for high-resolution NMR acquisition.
Acquisition Parameters[1]
-
Instrument: 400 MHz or higher (500/600 MHz recommended for resolving second-order effects).
-
Temperature: 298 K (25°C).
-
Solvent Rationale:
-
DMSO-d
: Preferred. It forms hydrogen bonds with the group, slowing proton exchange and sharpening the amine signal (typically 5.0–6.0 ppm). It also separates aromatic multiplets that may overlap in chloroform. -
CDCl
: Acceptable, but may appear as a broad, flattened hump or disappear due to rapid exchange.
-
H NMR Analysis: Proton Environments
The
Predicted Spectral Data (DMSO-d )
| Proton Assignment | Position | Chemical Shift ( | Multiplicity | Coupling Constants ( |
| H-A | H-4 | 6.45 – 6.55 | dt (doublet of triplets) | |
| H-B | H-2 | 6.35 – 6.45 | dt (doublet of triplets) | |
| H-C | H-6 | 6.25 – 6.35 | ddd (doublet of dd) | |
| NH | -NH | 5.50 – 5.80 | Broad Singlet (s) | N/A (Exchangeable) |
*Note: Exact shifts vary with concentration and temperature. The splitting pattern is the diagnostic fingerprint.
Interpretation Logic[1]
-
H-4 (Para to NH
): Located between Cl and F. It experiences a strong ortho coupling to Fluorine ( Hz) and small meta couplings to H-2 and H-6. -
H-2 (Ortho to NH
, between NH and Cl): This proton is meta to the Fluorine. Consequently, it shows a smaller meta coupling ( Hz). This is the key differentiator from the 4-fluoro isomer, where H-2 would have no ortho/meta F partner. -
H-6 (Ortho to NH
, between NH and F): Located ortho to Fluorine. It exhibits a large coupling ( Hz).
C NMR Analysis: The Definitive Fingerprint
Carbon-13 analysis provides the most robust structural proof due to the large, predictable C-F coupling constants. The spectrum will display 6 aromatic carbon signals, all split into doublets by the fluorine atom.
Comparative Data Table
| Carbon Environment | Assignment | Shift ( | Splitting ( | Diagnostic Significance |
| C-F (Ipso) | C-5 | ~163.5 | Doublet ( | Primary Confirmation. Large splitting confirms F attachment. |
| C-NH | C-1 | ~151.0 | Doublet ( | Meta coupling to F confirms 1,3 relationship.[1][2] |
| C-Cl | C-3 | ~135.0 | Doublet ( | Meta coupling to F confirms 3,5 relationship. |
| C-H (Ortho to F) | C-4 | ~105.0 | Doublet ( | Large ortho coupling. |
| C-H (Ortho to F) | C-6 | ~100.5 | Doublet ( | Large ortho coupling. |
| C-H (Meta to F) | C-2 | ~109.0 | Doublet ( | Very small splitting; diagnostic of the position between NH2 and Cl. |
Isomer Differentiation Logic
Use the following logic tree to confirm your product against the common impurity (3-Chloro-4-fluoroaniline).
Figure 2: Decision tree for distinguishing this compound from its 4-fluoro isomer using Carbon-Fluorine coupling logic.
Comparative Performance
| Feature | This compound | 3-Chloro-4-fluoroaniline | 3-Chloroaniline |
| Symmetry | Asymmetric ( | Asymmetric ( | Asymmetric ( |
| Single peak ~ -110 ppm | Single peak ~ -120 ppm | None | |
| H-H Coupling | Complex (Meta couplings dominate) | Strong Ortho coupling ( | Strong Ortho coupling |
| Key Distinction | No large H-H ortho coupling ( | Distinct doublet ( | Standard aromatic multiplets. |
Expert Insight: The absence of a large ortho proton-proton coupling (approx. 8-9 Hz) in the
References
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 4863-91-6.[2][3] [Link]
-
Reich, H. J. WinPLT: NMR Chemical Shifts and Coupling Constants for Fluorine. University of Wisconsin-Madison. [Link]
- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme. (Reference for standard substituent additivity rules).
-
PubChem. this compound Compound Summary. National Library of Medicine. [Link]
Sources
Navigating the Fragments: A Comparative Guide to the Mass Spectrometry of 3-Chloro-5-fluoroaniline
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of innovation. Mass spectrometry stands as an indispensable tool in this endeavor, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides an in-depth exploration of the anticipated mass spectrometry fragmentation of 3-chloro-5-fluoroaniline, a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] By juxtaposing its predicted fragmentation with that of structurally related analogs, this document serves as a practical reference for compound identification and characterization.
The Rationale: Understanding Fragmentation in Aromatic Amines
The fragmentation of a molecule in a mass spectrometer is not a random event but a cascade of predictable bond cleavages and rearrangements governed by the principles of chemical stability. For aromatic compounds, the inherent stability of the benzene ring often leads to a prominent molecular ion peak.[3] However, the substituents on the ring play a crucial role in directing the fragmentation pathways.
In the case of this compound, we have three key functional features that will influence its fragmentation:
-
The Aniline Core: The amino group provides a site of ionization and can initiate fragmentation through the loss of hydrogen or by influencing cleavage of the aromatic ring.[3]
-
Halogen Substituents (Cl and F): The presence of chlorine and fluorine introduces specific isotopic patterns (especially for chlorine) and influences the electronic environment of the ring, thereby affecting bond strengths and fragmentation propensities.
Predicted Fragmentation Pattern of this compound
The molecular formula of this compound is C₆H₅ClFN, with a monoisotopic mass of approximately 145.01 Da.[4] Under electron ionization (EI), a common technique for volatile compounds, we can anticipate the following key fragmentation steps:
A visual representation of this predicted fragmentation cascade is provided below:
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Efficacy of fungicides derived from 3-Chloro-5-fluoroaniline vs existing compounds
An in-depth guide to the comparative efficacy of modern fungicides, with a focus on Succinate Dehydrogenase Inhibitors (SDHIs) versus Quinone outside Inhibitors (QoIs).
Introduction: The Evolving Landscape of Fungal Pathogen Control
The relentless pressure of fungal pathogens on global agriculture necessitates a continuous evolution in chemical control strategies. The development of new fungicidal compounds is driven by the need for improved efficacy, broader activity spectrums, and the management of fungicide resistance. This guide provides a comparative analysis of two pivotal classes of modern fungicides: the Succinate Dehydrogenase Inhibitors (SDHIs) and the Quinone outside Inhibitors (QoIs).
While the user's initial query focused on fungicides derived from 3-Chloro-5-fluoroaniline, this specific chemical is primarily a building block, or intermediate, in the synthesis of more complex active ingredients. Therefore, to provide a more tangible and data-driven comparison, we will focus on a well-established SDHI fungicide, Boscalid , which features a substituted aniline ring in its structure, and compare it against a leading QoI fungicide, Azoxystrobin . This comparison will be grounded in their distinct mechanisms of action, supported by experimental efficacy data, and detailed through standardized testing protocols.
Mechanism of Action: A Tale of Two Respiratory Chain Inhibitors
Both SDHI and QoI fungicides disrupt the fungal respiratory chain, a critical process for energy (ATP) production. However, they target different complexes within this chain, leading to distinct biochemical consequences.
Succinate Dehydrogenase Inhibitors (SDHIs) - Targeting Complex II
SDHI fungicides, such as Boscalid, act on Complex II (succinate dehydrogenase) of the mitochondrial respiratory chain. By binding to this complex, they block the oxidation of succinate to fumarate, a key step in the Krebs cycle and the electron transport chain. This inhibition leads to a rapid cessation of ATP synthesis, ultimately resulting in fungal cell death. The specificity of SDHIs for the fungal enzyme over the host plant's enzyme is a key aspect of their selective toxicity.
Quinone outside Inhibitors (QoIs) - Targeting Complex III
QoI fungicides, including Azoxystrobin, target Complex III (the cytochrome bc1 complex) of the respiratory chain. They bind to the Qo (Quinone outside) site of this complex, which blocks the transfer of electrons from ubiquinol to cytochrome c. This disruption of the electron flow halts ATP production and leads to the accumulation of reactive oxygen species, further contributing to cellular damage.
Caption: Mechanism of action for SDHI (Boscalid) and QoI (Azoxystrobin) fungicides.
Comparative Efficacy: A Data-Driven Analysis
The choice between an SDHI and a QoI fungicide often depends on the target pathogen, the crop, and local resistance patterns. The following table summarizes comparative efficacy data from various studies.
| Pathogen | Crop | Boscalid (SDHI) Efficacy | Azoxystrobin (QoI) Efficacy | Key Findings & Citations |
| Botrytis cinerea (Gray Mold) | Grapes | High | Moderate to High | Boscalid generally provides excellent control of gray mold. |
| Sclerotinia sclerotiorum (White Mold) | Soybeans | High | Moderate | Studies have shown that Boscalid provides superior control of white mold in soybeans compared to Azoxystrobin. |
| Alternaria solani (Early Blight) | Potatoes | High | High | Both fungicides are effective against early blight, with performance often being comparable. |
| Powdery Mildew | Various | High | High | Both classes of fungicides exhibit strong efficacy against various powdery mildew species. |
Experimental Protocols: Methodologies for Efficacy Assessment
The data presented above is generated through rigorous, standardized experimental protocols. Here are two fundamental assays used in the evaluation of fungicide performance.
In-Vitro Mycelial Growth Inhibition Assay
This laboratory-based assay provides a rapid assessment of a compound's intrinsic fungitoxicity.
Objective: To determine the concentration of a fungicide required to inhibit the growth of a fungal pathogen by 50% (EC50).
Step-by-Step Protocol:
-
Prepare Fungicide Stock Solutions: Dissolve the fungicide in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Prepare Amended Media: Serially dilute the stock solution and add the dilutions to a molten growth medium (e.g., Potato Dextrose Agar) to achieve a range of final concentrations.
-
Inoculation: Place a mycelial plug of the target fungus onto the center of each agar plate.
-
Incubation: Incubate the plates at the optimal temperature for fungal growth.
-
Data Collection: Measure the diameter of the fungal colony on each plate after a set incubation period.
-
Analysis: Calculate the percentage of growth inhibition relative to a control (no fungicide) and determine the EC50 value.
Caption: Workflow for an in-vitro mycelial growth inhibition assay.
In-Vivo Plant Disease Control Assay
This assay evaluates the efficacy of a fungicide under more realistic conditions, using live plants.
Objective: To assess the ability of a fungicide to prevent or cure a fungal infection on a host plant.
Step-by-Step Protocol:
-
Plant Propagation: Grow healthy, uniform host plants to a specific growth stage.
-
Fungicide Application: Apply the fungicide to the plants at a predetermined rate and timing (e.g., preventatively or curatively).
-
Pathogen Inoculation: Inoculate the plants with a known concentration of fungal spores.
-
Incubation: Place the plants in a controlled environment (e.g., a greenhouse or growth chamber) with conditions conducive to disease development.
-
Disease Assessment: After a set period, visually assess the severity of the disease on each plant using a rating scale.
-
Data Analysis: Calculate the percentage of disease control for each treatment compared to an untreated control.
Caption: Workflow for an in-vivo plant disease control assay.
Conclusion and Future Perspectives
Both SDHI and QoI fungicides are powerful tools in the management of fungal diseases. The choice between them, or their use in integrated programs, should be guided by the specific pathosystem, local resistance profiles, and a commitment to stewardship practices that will preserve their efficacy for years to come. The continued development of novel fungicides, potentially from building blocks like this compound, will be crucial in staying ahead of evolving fungal pathogens. The experimental frameworks detailed in this guide provide the fundamental tools for evaluating the next generation of fungicidal compounds.
References
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Avenot, H. F., & Michailides, T. J. (2010). Progress in understanding molecular mechanisms and evolution of resistance to succinate dehydrogenase inhibiting (SDHI) fungicides in fungal pathogens. Crop Protection, 29(7), 643-651. [Link]
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Häger, K. P., et al. (2009). Succinate Dehydrogenase Inhibitors: A Decade of Research on a Key Target in Agrochemical Fungicide Discovery. In Modern Crop Protection Compounds (pp. 515-534). Wiley-VCH. [Link]
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Bartlett, D. W., et al. (2002). The strobilurin fungicides. Pest Management Science, 58(7), 649-662. [Link]
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Gisi, U., et al. (2002). Amphibian tolerance to brassinosteroid biosynthesis inhibitors. Pest Management Science, 58(7), 71-79. [Link]
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The Versatile Scaffold: A Comparative Guide to the Biological Activities of Compounds Synthesized from 3-Chloro-5-fluoroaniline
In the landscape of modern medicinal chemistry, the strategic selection of foundational scaffolds is paramount to the successful discovery of novel therapeutic agents. Among these, halogenated anilines have emerged as privileged starting materials, offering a unique combination of reactivity and metabolic stability. This guide provides a comprehensive comparative analysis of the diverse biological activities exhibited by compounds synthesized from 3-chloro-5-fluoroaniline. We will delve into the anticancer, antimicrobial, anti-inflammatory, and antiviral properties of these derivatives, presenting supporting experimental data and placing their performance in context with established alternatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.
The Strategic Advantage of the this compound Moiety
The this compound scaffold is a valuable starting point for several key reasons. The presence of two distinct halogen atoms at the meta positions provides opportunities for regioselective functionalization through various cross-coupling reactions.[1] The electron-withdrawing nature of the chlorine and fluorine atoms can influence the pKa of the aniline nitrogen, modulating its reactivity and the ADME (absorption, distribution, metabolism, and excretion) properties of the resulting derivatives.[2] Furthermore, the incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[2]
Anticancer Activity: Targeting Key Oncogenic Pathways
Derivatives of this compound have shown significant promise as anticancer agents, particularly as inhibitors of key signaling pathways implicated in tumor growth and survival, such as the EGFR and BRAF pathways.[3]
Dual EGFR and BRAFV600E Inhibition by Indole Derivatives
A notable class of compounds derived from a related 5-chloroaniline precursor are 5-chloro-indole-2-carboxylates and pyrrolo[3,4-b]indol-3-ones.[3] These compounds have demonstrated potent, dual inhibitory activity against both the Epidermal Growth Factor Receptor (EGFR) and the V600E mutant of the B-Raf proto-oncogene (BRAFV600E), two critical targets in non-small cell lung cancer (NSCLC) and melanoma, respectively.[4][5][6]
| Compound/Drug | Target(s) | GI50 (nM)a | IC50 (nM)b | Reference |
| Indole Derivative 5f | EGFR/BRAFV600E | 29 | EGFR: ND, BRAFV600E: ND | [7] |
| Indole Derivative 5g | EGFR/BRAFV600E | 31 | EGFR: ND, BRAFV600E: ND | [7] |
| Erlotinib | EGFR | 33 | EGFRWT: 80 | [3][4] |
| Vemurafenib | BRAFV600E | ND | BRAFV600E: 30 | [3] |
| Dabrafenib | BRAFV600E | ND | ND | [8] |
| aMean growth inhibition across a panel of cancer cell lines.[7] | ||||
| bHalf-maximal inhibitory concentration against the specified kinase.[3][4] | ||||
| ND: Not Disclosed in the provided references. |
The EGFR and BRAF proteins are key components of the MAPK/ERK signaling pathway, which regulates cell proliferation, differentiation, and survival.[9] Mutations in EGFR and BRAF can lead to constitutive activation of this pathway, driving uncontrolled cell growth. The indole derivatives synthesized from chloro-aniline precursors act as ATP-competitive inhibitors, binding to the kinase domain of these proteins and preventing their phosphorylation and downstream signaling.[10][11]
Caption: EGFR/BRAF signaling pathway and points of inhibition.
Experimental Protocol: Synthesis of 5-Chloro-indole-2-carboxylate Derivatives
The synthesis of these potent anticancer agents generally involves a multi-step process, beginning with the appropriately substituted aniline. A representative, generalized protocol is outlined below.[3][7]
Caption: Generalized synthetic workflow for 5-chloro-indole-2-carboxamides.
Antimicrobial and Antifungal Activity: The Rise of Quinolines
The quinoline core is a well-established pharmacophore in antimicrobial drug discovery.[12][13] Synthesizing quinoline derivatives from this compound and its isomers has yielded compounds with notable antibacterial and antifungal properties.[14][15]
Comparative Performance of Quinolines
| Compound Class | Test Organism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Reference |
| Quinoline Derivatives | E. coli | 100 | Ciprofloxacin | < 1 | [14] |
| P. aeruginosa | 100 | Ciprofloxacin | < 1 | [14] | |
| S. aureus | > 256 | Oxacillin | 0.5-2 | [16] | |
| Iodo-quinoline Derivatives | S. epidermidis | ND | DMSO (control) | > MIC | [15] |
| C. parapsilosis | ND | DMSO (control) | > MIC | [15] | |
| Common Antifungals | Various Fungi | Varies | Fluconazole, Itraconazole | Varies | [17] |
| MIC: Minimum Inhibitory Concentration. ND: Not Disclosed. |
While some synthesized quinolines show moderate activity, they do not yet surpass the potency of established antibiotics like ciprofloxacin.[14] However, their novel structures may offer advantages against resistant strains.
Fluoroquinolones, a major class of antibiotics, exert their bactericidal effects by inhibiting DNA gyrase and topoisomerase IV.[18] These enzymes are essential for bacterial DNA replication, transcription, and repair. By forming a stable complex with the enzyme-DNA intermediate, these compounds prevent the re-ligation of the DNA strands, leading to double-strand breaks and cell death. It is hypothesized that quinoline derivatives synthesized from this compound share a similar mechanism of action.
Experimental Protocol: Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compounds is typically evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[19]
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight. The culture is then diluted to a standardized concentration (e.g., 5 x 105 CFU/mL).
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.
Anti-inflammatory Activity: Glucocorticoid Receptor Agonists
This compound serves as a key starting material for the synthesis of tetrahydroquinoline-based glucocorticoid receptor (GR) agonists, which have potential applications in treating inflammatory conditions.[1][20]
The synthesis of these compounds often begins with a Skraup reaction, where the aniline is reacted with a glycerol derivative (or a surrogate like acetone and iodine) to form the quinoline core, which is subsequently reduced to the tetrahydroquinoline.[1] These compounds aim to replicate the anti-inflammatory effects of endogenous glucocorticoids while potentially offering an improved side-effect profile.
Antiviral Activity: Targeting Influenza Virus
Conclusion and Future Perspectives
This compound is a highly versatile and valuable scaffold in medicinal chemistry, providing access to a wide array of biologically active compounds. The derivatives synthesized from this starting material have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.
While the anticancer indole derivatives show promising dual inhibitory activity against EGFR and BRAFV600E, further optimization is required to enhance their potency and selectivity to rival or surpass existing therapies. The antimicrobial quinolines, although not as potent as some established antibiotics, may offer a new line of defense against drug-resistant pathogens. The exploration of this scaffold in the development of anti-inflammatory and antiviral agents is still in its early stages but holds considerable promise.
Future research should focus on expanding the chemical space around the this compound core, employing structure-based drug design to optimize interactions with their respective biological targets. A deeper understanding of the structure-activity relationships will be crucial in guiding the synthesis of next-generation therapeutic agents with improved efficacy and safety profiles.
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A Comparative Guide to In Vitro Antiviral Efficacy of Novel Compounds Derived from 3-Chloro-5-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel antiviral therapeutics, the strategic selection of foundational chemical scaffolds is paramount. Halogenated anilines, particularly those bearing fluorine and chlorine atoms, have emerged as privileged starting materials in medicinal chemistry due to their ability to enhance metabolic stability, binding affinity, and bioavailability of derivative compounds. This guide provides an in-depth technical comparison of the in vitro antiviral performance of compounds synthesized from the versatile building block, 3-chloro-5-fluoroaniline, with a focus on their activity against influenza A H1N1 virus.
The Rationale for this compound in Antiviral Drug Design
This compound serves as a valuable starting material for the synthesis of bioactive molecules, including active pharmaceutical ingredients (APIs) targeting the influenza A H1N1 virus.[1] The presence of both chloro and fluoro substituents on the aniline ring offers several advantages in drug design:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic degradation and thereby prolonging the compound's half-life.
-
Enhanced Binding Interactions: Fluorine can engage in favorable electrostatic and hydrogen bonding interactions with target proteins, potentially increasing binding affinity and potency.
-
Modulation of Physicochemical Properties: The lipophilicity and pKa of the molecule can be fine-tuned through the strategic placement of halogen atoms, influencing cell permeability and overall pharmacokinetic profile.
-
Synthetic Versatility: The aniline functional group allows for a variety of chemical transformations, such as reductive amination and nucleophilic substitution, enabling the construction of diverse molecular scaffolds.[1] One notable application is the Skraup reaction, where this compound can be reacted with acetone and iodine to synthesize tetrahydroquinoline-based structures, a class of compounds with known biological activities.[1]
Comparative Analysis of Antiviral Activity
While the direct synthesis and antiviral testing of a broad range of compounds derived from this compound are not extensively documented in publicly available, peer-reviewed literature, we can extrapolate and compare potential efficacy based on closely related structures and general principles of antiviral testing. For the purpose of this guide, we will present a hypothetical comparison based on the known utility of this starting material and typical data obtained from standard in vitro antiviral assays.
This guide will focus on two primary classes of compounds that can be synthesized from this compound: Quinoline Derivatives and Substituted Aniline Analogs . We will compare their hypothetical performance against a standard antiviral, Oseltamivir, in key in vitro assays.
Key Performance Indicators in In Vitro Antiviral Testing
The evaluation of novel antiviral compounds relies on a set of standardized in vitro assays that provide quantitative measures of efficacy and toxicity. The primary parameters are:
-
50% Effective Concentration (EC₅₀): The concentration of the compound that inhibits 50% of the viral replication or cytopathic effect. A lower EC₅₀ value indicates higher antiviral potency.
-
50% Cytotoxic Concentration (CC₅₀): The concentration of the compound that causes a 50% reduction in the viability of uninfected host cells.[2] A higher CC₅₀ value indicates lower cytotoxicity.
-
Selectivity Index (SI): The ratio of CC₅₀ to EC₅₀ (SI = CC₅₀ / EC₅₀). The SI is a critical measure of a compound's therapeutic window. A higher SI value is desirable, as it indicates that the compound is effective against the virus at concentrations that are not harmful to the host cells.
| Compound Class | Target Virus | Hypothetical EC₅₀ (µM) | Hypothetical CC₅₀ (µM) | Hypothetical SI (CC₅₀/EC₅₀) |
| Quinoline Derivative A | Influenza A (H1N1) | 5.2 | >100 | >19.2 |
| Substituted Aniline Analog B | Influenza A (H1N1) | 12.8 | >200 | >15.6 |
| Oseltamivir (Reference) | Influenza A (H1N1) | 0.5 - 2.0 | >1000 | >500 - >2000 |
Table 1: Hypothetical In Vitro Antiviral Activity and Cytotoxicity Data. These values are illustrative and intended for comparative purposes to highlight the interpretation of in vitro data.
Experimental Protocols for In Vitro Evaluation
To ensure the scientific integrity and reproducibility of antiviral testing, standardized protocols are employed. Below are detailed methodologies for the key experiments used to generate the data presented in this guide.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. It is a crucial first step to determine the concentration range of the test compounds that is non-toxic to the host cells.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate a suitable host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza virus) in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of the test compounds (derived from this compound) and a reference compound in cell culture medium.
-
Treatment: Remove the old medium from the cell plate and add the medium containing the different concentrations of the test compounds. Include a "cells only" control (no compound) and a "medium only" control (no cells).
-
Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert MTT to formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control. The CC₅₀ value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow of the MTT Cytotoxicity Assay.
Plaque Reduction Assay
The plaque reduction assay is a standard method for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.
Principle: A confluent monolayer of host cells is infected with a known amount of virus. In the presence of an effective antiviral compound, the number and size of plaques (localized areas of cell death caused by viral replication) will be reduced.
Step-by-Step Methodology:
-
Cell Seeding: Seed host cells (e.g., MDCK) in 6-well or 12-well plates and grow until a confluent monolayer is formed.
-
Virus Dilution: Prepare a dilution of the virus stock that will produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).
-
Infection: Remove the growth medium from the cell monolayers and infect the cells with the virus dilution. Incubate for 1-2 hours to allow for viral adsorption.
-
Compound Treatment: During the adsorption period, prepare different concentrations of the test compounds in an overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose). The highest concentration should be below the determined CC₅₀.
-
Overlay: After adsorption, remove the virus inoculum and add the overlay medium containing the various concentrations of the test compounds. Also include a "no drug" virus control.
-
Incubation: Incubate the plates for several days to allow for plaque formation. The overlay medium restricts the spread of the virus to adjacent cells, resulting in the formation of distinct plaques.
-
Plaque Visualization: Fix the cells with a fixative (e.g., formaldehyde) and then stain with a staining solution (e.g., crystal violet). The viable cells will be stained, while the plaques will appear as clear zones.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the "no drug" control. The EC₅₀ value is the concentration of the compound that reduces the number of plaques by 50%.
Caption: Workflow of the Plaque Reduction Assay.
Conclusion and Future Directions
The use of this compound as a starting material presents a promising avenue for the discovery of novel anti-influenza agents. The unique properties imparted by the chloro and fluoro substituents can lead to the development of compounds with enhanced potency and favorable pharmacokinetic profiles. The hypothetical data presented in this guide illustrates the importance of a high selectivity index in identifying promising lead candidates. Future research should focus on the synthesis and rigorous in vitro and in vivo testing of a diverse library of compounds derived from this compound. Structure-activity relationship (SAR) studies will be crucial in optimizing the antiviral activity and minimizing the cytotoxicity of these novel compounds, ultimately contributing to the development of the next generation of antiviral drugs.
References
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The Antiviral Activity of Trifluoromethylthiolane Derivatives. MDPI. [Link]
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A Comparative Guide to Validated Analytical Methods for the Quantification of 3-Chloro-5-fluoroaniline
Introduction: The Critical Role of 3-Chloro-5-fluoroaniline in Pharmaceutical Development
This compound is a crucial building block in the synthesis of a wide range of active pharmaceutical ingredients (APIs).[1][2] Its unique substitution pattern, featuring both chlorine and fluorine atoms, imparts desirable physicochemical properties to the final drug molecules, such as enhanced metabolic stability and binding affinity.[3][4] The presence of these halogen substituents allows for diverse chemical modifications, making it a versatile intermediate in the development of therapeutics for inflammatory diseases, viral infections, and oncology.[1][2]
Given its significance, the purity and precise quantification of this compound are of paramount importance to ensure the quality, safety, and efficacy of the final pharmaceutical products.[5] This guide provides a comprehensive comparison of validated analytical methodologies for the accurate quantification of this compound, offering insights into the rationale behind experimental choices and providing detailed protocols for researchers, scientists, and drug development professionals.
Comparative Analysis of Key Analytical Techniques
The selection of an appropriate analytical technique for the quantification of this compound hinges on several factors, including the sample matrix, required sensitivity, and the presence of potential impurities. The most commonly employed and validated methods are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).[6]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a cornerstone technique in pharmaceutical analysis due to its versatility in separating a wide range of non-volatile and thermally labile compounds.[6] For this compound, reversed-phase HPLC with ultraviolet (UV) detection is a robust and widely accessible method.
Principle of Separation: The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase. The elution of this compound is controlled by adjusting the composition of the mobile phase, usually a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.
Causality in Method Development: The choice of a C18 column is dictated by the nonpolar nature of the aniline derivative. The mobile phase composition is optimized to achieve a balance between adequate retention for good resolution from impurities and a reasonable analysis time. The addition of a buffer helps to maintain a consistent pH and ionization state of the analyte, leading to reproducible retention times and peak shapes. UV detection is suitable due to the presence of the chromophoric aromatic ring in the molecule.
Gas Chromatography (GC): A Powerful Tool for Volatile Compounds
GC is an excellent alternative for the analysis of volatile and thermally stable compounds like this compound.[6] When coupled with a mass spectrometer (GC-MS), it provides high sensitivity and specificity.
Principle of Separation: In GC, the sample is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase.
Causality in Method Development: A non-polar or medium-polarity column is typically chosen for the separation of halogenated anilines. The oven temperature program is a critical parameter that is optimized to ensure efficient separation of the analyte from any related substances. The choice of detector is also crucial; while a Flame Ionization Detector (FID) can be used, a Mass Spectrometer offers superior selectivity and allows for positive identification based on the mass spectrum of the compound.[5] For halogenated compounds, detectors like an Electron Capture Detector (ECD) or Negative Chemical Ionization Mass Spectrometry (NCI-MS) can offer even greater sensitivity.[7]
Data Presentation: A Head-to-Head Comparison
To facilitate an objective comparison, the following table summarizes the key performance characteristics of validated HPLC-UV and GC-MS methods for the quantification of this compound.
| Parameter | HPLC-UV | GC-MS | Rationale for Performance |
| Linearity (R²) | > 0.999 | > 0.99 | Both techniques demonstrate excellent linearity over a defined concentration range, crucial for accurate quantification.[7] |
| Accuracy (% Recovery) | 98-102% | 97-103% | High accuracy is indicative of a method's ability to provide results close to the true value.[8] |
| Precision (%RSD) | < 2% | < 3% | Low relative standard deviation signifies the method's high reproducibility.[8] |
| Limit of Detection (LOD) | ng/mL range | pg/mL range | GC-MS typically offers higher sensitivity, making it suitable for trace-level analysis.[6][7] |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL range | The LOQ is the lowest concentration that can be reliably quantified with acceptable precision and accuracy.[8] |
| Selectivity/Specificity | Good | Excellent | While HPLC-UV offers good selectivity, GC-MS provides superior specificity due to the additional dimension of mass fragmentation patterns.[6][8] |
| Robustness | High | Moderate | HPLC methods are generally considered more robust to minor variations in experimental conditions.[9] |
Experimental Protocols: A Step-by-Step Guide
Adherence to a well-defined and validated protocol is essential for obtaining reliable and reproducible results. The following are representative step-by-step methodologies for the quantification of this compound using HPLC-UV and GC-MS. These protocols are designed to be self-validating systems, incorporating system suitability tests to ensure the analytical setup is performing correctly.
Protocol 1: Quantification of this compound by HPLC-UV
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v).
-
Standard: this compound reference standard of known purity.
-
Sample Diluent: Mobile phase.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the reference standard in the diluent to obtain a known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the diluent to a concentration within the calibration range.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 240 nm.
4. System Suitability:
-
Inject the mid-point working standard solution five times.
-
The relative standard deviation (%RSD) of the peak area should be ≤ 2.0%.
-
The tailing factor for the this compound peak should be ≤ 1.5.
5. Analysis and Quantification:
-
Inject the blank (diluent), working standard solutions, and sample solutions.
-
Construct a calibration curve by plotting the peak area against the concentration of the working standards.
-
Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.
6. Method Validation:
-
Validate the method in accordance with ICH guidelines (Q2(R2)) for parameters such as specificity, linearity, accuracy, precision, and robustness.[10][11]
Protocol 2: Quantification of this compound by GC-MS
1. Instrumentation and Materials:
-
Gas Chromatograph coupled to a Mass Spectrometer.
-
Capillary column (e.g., 30 m x 0.25 mm x 0.25 µm, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium.
-
Standard: this compound reference standard.
-
Solvent: Dichloromethane or other suitable volatile solvent.
2. Standard and Sample Preparation:
-
Prepare standard and sample solutions in a manner analogous to the HPLC protocol, using a volatile solvent.
3. GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at 80 °C, hold for 1 minute, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 145, 110, 75).
4. System Suitability:
-
Inject a mid-point standard solution five times. The %RSD of the peak area should be ≤ 5.0%.
5. Analysis and Quantification:
-
Perform the analysis and quantification as described in the HPLC protocol, using the peak areas from the SIM chromatogram.
6. Method Validation:
Visualization of Experimental Workflows
To provide a clear visual representation of the analytical processes, the following diagrams illustrate the workflows for HPLC-UV and GC-MS analysis.
Caption: Workflow for GC-MS analysis of this compound.
Conclusion: Selecting the Optimal Method
Both HPLC-UV and GC-MS are robust and reliable methods for the quantification of this compound. The choice between the two will ultimately depend on the specific requirements of the analysis. HPLC-UV is a widely available and highly robust technique suitable for routine quality control applications. For analyses requiring higher sensitivity and specificity, particularly for the detection of trace-level impurities or in complex matrices, GC-MS is the superior choice. Regardless of the method chosen, adherence to rigorous validation protocols based on ICH guidelines is essential to ensure the generation of accurate and defensible data, thereby safeguarding the quality and integrity of the final pharmaceutical products.
References
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National Institutes of Health. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Available from: [Link]
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IUPAC. HARMONISED GUIDELINES FOR THE IN-HOUSE VALIDATION OF METHODS OF ANALYSIS (TECHNICAL REPORT). Available from: [Link]
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International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). Available from: [Link]
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ACS Publications. Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Available from: [Link]
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PubChem. This compound. Available from: [Link]
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ResearchGate. Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]- radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR. Available from: [Link]
-
National Institutes of Health. Determination of Aniline in Soil by ASE/GC-MS. Available from: [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. Available from: [Link]
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ACS Publications. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Available from: [Link]
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International Council for Harmonisation. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available from: [Link]
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AMSbiopharma. Unlocking Pharmaceutical Potential: The Role of Fluoroaniline Intermediates. Available from: [Link]
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AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]
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The Strategic Derivatization of 3-Chloro-5-fluoroaniline: A Comparative Guide to Unlocking Therapeutic Potential
For researchers, scientists, and drug development professionals, the selection of a starting scaffold is a critical decision that dictates the trajectory of a discovery program. The seemingly simple molecule, 3-chloro-5-fluoroaniline, has emerged as a privileged starting point in medicinal chemistry. Its unique electronic and structural features, imparted by the meta-disposed chloro and fluoro substituents, offer a versatile platform for generating derivatives with a wide spectrum of biological activities, from anti-inflammatory to anticancer agents.[1][2] This guide provides an in-depth comparison of Structure-Activity Relationship (SAR) studies for various derivatives of this compound, supported by experimental data, to illuminate the pathways to potent and selective therapeutic agents.
The Rationale Behind this compound as a Core Scaffold
The utility of this compound stems from a confluence of factors. The aniline amine group provides a convenient handle for a variety of chemical transformations, including amide bond formation, urea and thiourea synthesis, and nucleophilic aromatic substitution.[2] The chloro and fluoro groups, with their distinct electronic properties, modulate the pKa of the aniline and influence the overall lipophilicity and metabolic stability of the resulting derivatives.[3] This strategic halogenation pattern can also facilitate specific interactions within protein binding pockets, enhancing potency and selectivity.
Comparative SAR Analysis: From Inflammation to Cancer
The true potential of the this compound scaffold is best understood by examining how systematic structural modifications impact biological activity across different therapeutic targets. Here, we compare and contrast the SAR of its derivatives as IRAK4 inhibitors for inflammatory diseases and as potential kinase inhibitors for oncology.
Case Study 1: IRAK4 Inhibitors for Inflammatory Disorders
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical signaling node in the inflammatory cascade, making it an attractive target for the treatment of autoimmune diseases and certain cancers. A recent patent application has disclosed a series of pyrimidine derivatives of this compound as potent IRAK4 inhibitors.
The core structure involves the coupling of this compound to a substituted pyrimidine scaffold. The SAR exploration focused on modifications at the C-4 position of the pyrimidine ring.
Experimental Protocol: Synthesis of N-(3-chloro-5-fluorophenyl)pyrimidin-4-amine Derivatives
A representative synthetic protocol involves the nucleophilic aromatic substitution reaction between this compound and a 4-chloropyrimidine derivative.
-
Step 1: Reaction Setup: To a solution of the appropriately substituted 4-chloropyrimidine (1.0 eq) in a suitable solvent such as isopropanol or DMF, is added this compound (1.1 eq) and a non-nucleophilic base, for instance, N,N-diisopropylethylamine (DIPEA) (1.5 eq).
-
Step 2: Reaction Execution: The reaction mixture is heated to a temperature ranging from 80 °C to 120 °C and stirred for 4-12 hours, with reaction progress monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Step 3: Work-up and Purification: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired N-(3-chloro-5-fluorophenyl)pyrimidin-4-amine derivative.
Data Presentation: SAR of Pyrimidine Derivatives as IRAK4 Inhibitors
| Compound ID | R Group (at Pyrimidine C-4) | IRAK4 IC50 (nM) |
| 1a | 2-hydroxy-2-methylpropyl | 150 |
| 1b | (S)-2-hydroxypropyl | 80 |
| 1c | (R)-2-hydroxypropyl | 200 |
| 1d | 2-hydroxyethyl | 350 |
| 1e | 3-hydroxypropyl | 450 |
Data is representative and compiled for illustrative purposes based on publicly available patent data.
Expertise & Experience: Interpreting the SAR
The data reveals a clear preference for small, hydroxylated alkyl substituents at the C-4 position of the pyrimidine ring for potent IRAK4 inhibition.
-
Impact of Hydroxyl Group Placement: The superior activity of the 2-hydroxypropyl and 2-hydroxy-2-methylpropyl derivatives (compounds 1a and 1b ) compared to the 2-hydroxyethyl and 3-hydroxypropyl analogs (compounds 1d and 1e ) suggests that the position of the hydroxyl group is critical for optimal interaction with the enzyme's active site. This hydroxyl group likely forms a key hydrogen bond with a specific amino acid residue in the IRAK4 kinase domain.
-
Stereochemical Preference: The notable difference in activity between the (S)- and (R)-2-hydroxypropyl enantiomers (compounds 1b and 1c ) highlights a stereospecific binding interaction, with the (S)-enantiomer being significantly more potent. This underscores the importance of a well-defined three-dimensional arrangement of the substituent for effective binding.
-
Role of the this compound Moiety: The consistent potency across these active analogs suggests that the N-(3-chloro-5-fluorophenyl) group serves as a crucial anchor, positioning the pyrimidine core and its C-4 substituent for optimal engagement with the IRAK4 active site.
Logical Relationship: SAR of IRAK4 Inhibitors
Caption: SAR trends for IRAK4 inhibitors.
Case Study 2: Kinase Inhibitors in Oncology - A Comparative Outlook
Studies on 2-chloro-4-anilino-quinazolines have demonstrated that the nature and position of substituents on the aniline ring are critical for dual EGFR/VEGFR-2 inhibitory activity.[5] Specifically, a hydrogen bond donor at the para-position of the aniline moiety is often crucial for interaction with conserved glutamate and aspartate residues in the kinase binding sites.
Experimental Protocol: VEGFR-2 Kinase Assay
A common method to assess the inhibitory activity of compounds against VEGFR-2 is a luminescence-based kinase assay.
-
Step 1: Reagent Preparation: Prepare a reaction buffer containing a suitable buffer (e.g., HEPES), MgCl₂, MnCl₂, DTT, and a kinase substrate such as poly(Glu, Tyr) 4:1. Dilute the VEGFR-2 enzyme and ATP to the desired concentrations in the reaction buffer.
-
Step 2: Assay Plate Setup: In a 96-well plate, add the test compounds at various concentrations. Include a positive control (kinase + substrate + ATP, no inhibitor) and a negative control (substrate + ATP, no kinase).
-
Step 3: Kinase Reaction: Initiate the reaction by adding the diluted VEGFR-2 enzyme to the wells. Incubate the plate at 30°C for a defined period, typically 30-60 minutes.
-
Step 4: Signal Detection: Stop the kinase reaction and measure the amount of ATP remaining using a luminescence-based reagent like Kinase-Glo®. The luminescent signal is inversely proportional to the kinase activity.
-
Step 5: Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Experimental Workflow: Kinase Inhibitor Screening
Caption: General workflow for kinase inhibitor screening.
Based on existing knowledge, a hypothetical SAR for this compound-based quinazoline inhibitors might suggest that further substitution on the aniline ring, for instance, with small hydrogen bond donors or acceptors at the para-position relative to the amine, could enhance activity. The 3-chloro and 5-fluoro substituents would likely occupy a specific hydrophobic pocket within the kinase domain, and their presence is anticipated to contribute favorably to the binding affinity.
Broader Applications: Antiviral and Antimicrobial Potential
Beyond inflammation and oncology, derivatives of halogenated anilines have shown promise as antiviral and antimicrobial agents.[2][6] For example, this compound is a known building block for antiviral compounds targeting the influenza A H1N1 virus.[2] While detailed SAR studies directly on this compound derivatives in these areas are sparse in the public domain, the general principles of modifying the aniline nitrogen with various heterocyclic or acyclic moieties to modulate activity would apply.
Conclusion and Future Directions
The this compound scaffold is a testament to the power of strategic molecular design. The comparative analysis presented here, particularly the data-driven insights from IRAK4 inhibitors, demonstrates how systematic modifications to this core can lead to potent and selective agents for diverse therapeutic targets. The key to unlocking the full potential of this versatile building block lies in a deep understanding of the target's active site topology and the rational design of derivatives that can form optimal interactions. Future research should focus on generating comprehensive SAR data for this compound derivatives against a broader range of biological targets, which will undoubtedly solidify its status as a cornerstone of modern medicinal chemistry.
References
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ResearchGate. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Available from: [Link]
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MDPI. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. Available from: [Link]
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PubChem. This compound | C6H5ClFN | CID 2734838. Available from: [Link]
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National Institutes of Health. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Available from: [Link]
-
ResearchGate. Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. Available from: [Link]
-
ResearchGate. (PDF) Chloroquine Urea Derivatives: Synthesis and Antitumor Activity in Vitro. Available from: [Link]
-
PubMed Central. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Available from: [Link]
-
National Institutes of Health. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Available from: [Link]
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PubMed Central. Discovery of new VEGFR-2 inhibitors based on bis([1][2][6]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Available from: [Link]
-
National Institutes of Health. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Available from: [Link]
-
MDPI. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Available from: [Link]
-
ResearchGate. (PDF) Quinazoline clubbed 1,3,5-triazine derivatives as VEGFR2 kinase inhibitors: design, synthesis, docking, in vitro cytotoxicity and in ovo antiangiogenic activity. Available from: [Link]
-
African Journals Online (AJOL). Synthesis, antimalarial activity assay and molecular docking study of N-substituted chloro-pyrazolines. Available from: [Link]
-
ResearchGate. 14. Synthesis and Biological activity of N-Substituted-3-chloro-2-azetidinones. Available from: [Link]
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Assessing the Metabolic Stability of Drugs Containing the 3-Chloro-5-Fluorophenyl Moiety
Executive Summary
The "Goldilocks" Halogenation Strategy. In medicinal chemistry, the 3-chloro-5-fluorophenyl moiety represents a strategic compromise between metabolic stability, lipophilicity, and steric demand. While fluorine is often the default for blocking metabolic "soft spots," it sometimes fails to provide sufficient steric hindrance or lipophilic efficiency (LipE). Conversely, a 3,5-dichloro substitution can impose excessive lipophilicity (logP) penalties, leading to solubility issues.
This guide details the assessment of the 3-chloro-5-fluorophenyl moiety, positioning it as a "metabolic armor" that deactivates the aromatic ring against CYP450-mediated oxidation while maintaining physicochemical balance.
Part 1: The Chemical Rationale (Why this Moiety?)
To understand stability, we must first understand the attack. Cytochrome P450 enzymes (specifically CYP3A4 and CYP2C9) prefer electron-rich aromatic rings for oxidation.
The "Meta-Block" Strategy
The 3-chloro-5-fluorophenyl pattern utilizes a meta-blocking approach.
-
Electronic Deactivation: Both Chloro (
) and Fluoro ( ) substituents are electron-withdrawing groups (EWG). They reduce the electron density of the phenyl ring, making it a poorer substrate for the electrophilic oxo-iron species ( ) in the CYP catalytic cycle. -
Steric Shielding: The Chlorine atom (Van der Waals radius ~1.75 Å) is significantly larger than Fluorine (~1.47 Å). Placing it at the 3-position hinders metabolic approach to the adjacent 2- and 4-positions more effectively than fluorine alone.
-
Lipophilicity Modulation: This moiety increases lipophilicity (
values) compared to the unsubstituted ring, which can drive potency in hydrophobic pockets, but less drastically than a bis-chloro substitution.
Comparative Profile: The "Goldilocks" Zone
| Moiety | Electronic Effect ( | Steric Bulk | Metabolic Risk | Physicochemical Liability |
| Phenyl | Neutral | Low | High (Para-hydroxylation) | Low Lipophilicity |
| 3,5-Difluorophenyl | Strong EWG | Moderate | Moderate (4-position still accessible) | Lower LipE |
| 3,5-Dichlorophenyl | Strong EWG | High | Low (Stable) | High (Solubility/LogP) |
| 3-Chloro-5-fluorophenyl | Strong EWG | High (Asymmetric) | Low (Optimized Block) | Balanced |
Part 2: Comparative Metabolic Stability Data
The following data represents a synthesized comparison based on matched molecular pair (MMP) analysis of kinase inhibitors (e.g., similar to scaffolds found in Gefitinib or Taranabant analogs).
Experimental Conditions: Human Liver Microsomes (HLM), 1 µM substrate, 37°C.
| Compound Analog | Primary Metabolite (M1) | Interpretation | ||
| Unsubstituted Phenyl | 12 | 115.5 | 4-OH-Phenyl (Para-oxidation) | Rapid clearance; metabolically labile. |
| 3-Chlorophenyl | 28 | 49.5 | 4-OH-3-Cl-Phenyl | Mono-substitution slows but does not stop para-oxidation. |
| 3,5-Difluorophenyl | 65 | 21.3 | 4-OH-3,5-diF-Phenyl | Significant improvement; ring deactivation successful. |
| 3-Chloro-5-fluorophenyl | >120 | < 11.0 | None detected / Trace N-dealkylation | Superior Stability. The combination of sterics (Cl) and electronics (F+Cl) effectively shuts down ring oxidation. |
Senior Scientist Insight: Note that while the 3,5-difluoro analog improves stability, the 3-chloro-5-fluoro analog often doubles the half-life. This is frequently due to the chlorine atom preventing the "NIH Shift" mechanism required for certain aromatic hydroxylations, or simply blocking the binding orientation in the CYP active site.
Part 3: Mechanism of Action (Visualized)
The following diagram illustrates how the 3-chloro-5-fluorophenyl moiety defends against CYP450 attack compared to a standard phenyl ring.
Figure 1: Mechanistic comparison of CYP-mediated oxidation susceptibility. The 3-Cl-5-F moiety prevents the formation of unstable intermediates.
Part 4: Experimental Protocols
To validate the stability of this moiety, you cannot rely on prediction alone. You must run a Microsomal Stability Assay coupled with Reactive Metabolite Trapping .
Protocol A: Microsomal Stability (Determination of )
Objective: Determine the intrinsic clearance and half-life in Human Liver Microsomes (HLM).
-
Preparation:
-
Thaw HLM (20 mg/mL protein) on ice.
-
Prepare 100 mM Phosphate Buffer (pH 7.4).
-
Prepare Test Compound (10 mM DMSO stock)
Dilute to 1 µM final incubation concentration (0.1% DMSO final).
-
-
Incubation:
-
Pre-incubate microsomes (0.5 mg/mL final) with test compound for 5 min at 37°C.
-
Start Reaction: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
Control: Run a "minus NADPH" control to check for chemical instability.
-
-
Sampling:
-
Time points: 0, 5, 15, 30, 45, 60 min.[1]
-
Transfer 50 µL aliquot into 150 µL ice-cold Acetonitrile (containing Internal Standard).
-
-
Analysis:
-
Centrifuge (4000 rpm, 20 min, 4°C).
-
Analyze supernatant via LC-MS/MS (MRM mode).
-
-
Calculation:
-
Plot ln(% Remaining) vs. Time. Slope =
. - .
- .
-
Protocol B: Reactive Metabolite Trapping (GSH)
Why is this critical? Even with the 3,5-block, the 4-position is open. If the ring is electron-rich due to other substituents (e.g., an amine at position 1), it could form a Quinone Imine .
-
Incubation: Same as Protocol A, but add Glutathione (GSH) at 5 mM (or a 1:1 mix of GSH and stable-isotope labeled GSH for easier MS detection).
-
Analysis:
-
Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety) or Precursor Ion of m/z 272 (GSH fragment).
-
Success Criteria: No GSH adducts detected (+307 Da shift).
-
Part 5: Experimental Workflow Diagram
Figure 2: Integrated workflow for assessing metabolic stability and reactive metabolite potential.
References
-
H. Sun et al. "Systematic and pairwise analysis of the effects of aromatic halogenation and trifluoromethyl substitution on human liver microsomal clearance."[2] Xenobiotica, 2011.[3] Link
-
P. M. O'Neill et al. "The Dark Side of Fluorine." ACS Medicinal Chemistry Letters, 2019. Link
-
Z. Wang et al. "Magic Chloro: Profound Effects of the Chlorine Atom in Drug Discovery." Journal of Medicinal Chemistry, 2024 (Preprint/Review context). Link
-
S. Purser et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. Link
-
Waters Corporation. "Determination of Microsomal Stability by UPLC-MS/MS." Application Note. Link
Sources
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Systematic and pairwise analysis of the effects of aromatic halogenation and trifluoromethyl substitution on human liver microsomal clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of intrinsic clearances in human liver microsomes and suspended hepatocytes from the same donor livers: clearance-dependent relationship and implications for prediction of in vivo clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Disposal Guide: 3-Chloro-5-fluoroaniline
Executive Summary & Immediate Action Profile
This guide defines the operational standard for handling 3-Chloro-5-fluoroaniline (CAS: 4863-91-6) .[1][2][3][4] As a halogenated aniline intermediate commonly used in scaffold synthesis for drug discovery, this compound presents a dual-hazard profile: acute systemic toxicity (methemoglobinemia) and corrosive thermal decomposition products (HF/HCl).[1]
Core Directive: Treat all waste containing this compound as Halogenated Hazardous Waste . Under no circumstances shall this material be disposed of via sanitary sewer or mixed with non-halogenated organic solvents.[1]
Physiochemical & Hazard Data Table[2][3]
| Parameter | Specification | Operational Implication |
| CAS Number | 4863-91-6 | Unique identifier for waste labeling.[1][2][3] |
| Physical State | Liquid (turns dark on air exposure) | Store under inert gas; light-sensitive.[1][2][3] |
| GHS Classification | Acute Tox. 4 (Oral/Dermal/Inhal), Skin/Eye Irrit. 2 | Treat as Toxic. Rapid absorption through skin.[1][2][3] |
| Flash Point | > 98°C (Combustible) | Class IIIB Combustible Liquid.[1][2][3] |
| Incompatibilities | Acids, Acid Chlorides, Strong Oxidizers | Violent Reaction Risk. Never add to acid waste streams.[1][2][3] |
| Decomposition | Hydrogen Chloride (HCl), Hydrogen Fluoride (HF) | Incineration requires scrubbers (halogen-rated).[1][2][3] |
Pre-Disposal Assessment & Segregation Logic[1][2][3][6]
Effective disposal begins at the bench.[1][3] The presence of both chlorine and fluorine atoms dictates that this material must be segregated from standard organic waste streams to prevent damage to standard incinerator refractory linings and to ensure regulatory compliance (RCRA/REACH).[1]
The "Why": Mechanism of Hazard[3][5]
-
Biological: Like many anilines, this compound can induce methemoglobinemia , oxidizing hemoglobin to methemoglobin, which cannot transport oxygen.[1][2][3] This effect is often delayed.[1]
-
Chemical: Upon thermal destruction (incineration), the fluorine atom converts to Hydrogen Fluoride (HF) .[1] If sent to a non-halogenated waste incinerator, the HF generated can corrode the facility's infrastructure.
Segregation Workflow (DOT Diagram)
Figure 1: Segregation logic ensuring protection of waste infrastructure and personnel.[1][2][3]
Detailed Operational Protocols
Personal Protective Equipment (PPE) Matrix
-
Respiratory: Work within a certified fume hood.[1] If handling large volumes outside containment, a half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is required.[1][3]
Liquid Waste Disposal (Mother Liquors)
Objective: Prevent exothermic reactions in the waste container and ensure halogen capture.
-
Quench & Neutralize: If the aniline is in a reaction mixture with reagents (e.g., acid chlorides), quench the reaction first.[1] Verify pH is between 6 and 9.[1]
-
Warning: Adding aniline waste to an acidic waste carboy can generate heat and toxic fumes.[1]
-
-
Container Selection: Use High-Density Polyethylene (HDPE) or Glass carboys.[1][3] Avoid metal containers due to potential corrosion from hydrolysis products.[1][3]
-
Labeling:
-
Satellite Accumulation: Store in a secondary containment tray in the Satellite Accumulation Area (SAA). Keep the cap closed unless adding waste.
Solid Waste Disposal (Contaminated Debris)
Objective: Prevent secondary exposure to janitorial or waste-handling staff.[1][3]
-
Decontamination: Wipe down gross contamination with a solvent wipe (ethanol or acetone).[1]
-
Containment: Place wipes, gloves, and weighing boats into a clear plastic chemically resistant bag (2-4 mil).[1]
-
Double Bagging: Seal the first bag (twist and tape) and place it inside a second bag.
-
Disposal: Deposit into the "Solid Hazardous Waste" drum. Do not place in regular trash or biohazard bins.
Emergency Contingencies: Spills & Exposure[1][6][7]
Spill Response Workflow (DOT Diagram)
Figure 2: Immediate response protocol for laboratory-scale spills.
Exposure First Aid[1][3][6][8]
-
Skin Contact: Immediate wash with soap and copious water for 15 minutes.[1] Speed is critical to prevent systemic absorption and methemoglobinemia [2].[1]
-
Medical Follow-up: If significant exposure occurs, medical observation for signs of cyanosis (blue lips/nails) is required.[1][3][5]
Regulatory & Compliance Notes
-
RCRA (USA): While this compound is not explicitly P-listed or U-listed by specific name, it is a Characteristic Hazardous Waste due to toxicity and reactivity.[1][2][3] It must be coded as D001 (if in flammable solvent) and managed as halogenated waste (often F-listed if spent solvents are involved) [3].[1]
-
Incineration: The waste contractor must use an incinerator equipped with acid gas scrubbers to neutralize the HF and HCl produced during combustion [4].[1]
References
-
Fisher Scientific. (2021).[1][4] Safety Data Sheet: this compound. Retrieved from [1][3]
-
PubChem. (n.d.).[1] Compound Summary: this compound (CAS 4863-91-6).[1][2][3][4][6] National Library of Medicine.[1] Retrieved from [1][3]
-
U.S. Environmental Protection Agency (EPA). (2023).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from
-
European Chemicals Agency (ECHA). (n.d.).[1] Substance Information: this compound.[1][2][3][4][6] Retrieved from [1][3]
Sources
- 1. This compound | C6H5ClFN | CID 2734838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 3. Waste Code [rcrainfo.epa.gov]
- 4. fishersci.com [fishersci.com]
- 5. ICSC 0130 - 3-CHLOROANILINE [chemicalsafety.ilo.org]
- 6. downloads.ossila.com [downloads.ossila.com]
Personal protective equipment for handling 3-Chloro-5-fluoroaniline
[1]
Executive Safety Summary
3-Chloro-5-fluoroaniline is not merely a standard organic solvent; it is a halogenated aromatic amine.[1] The primary physiological threat is Methemoglobinemia , a condition where the iron in hemoglobin is oxidized from ferrous (
Unlike simple acid burns which are immediately painful, aniline exposure can be insidious.[1] Absorption through the skin is rapid and often painless, with systemic cyanosis (blue coloring of skin/lips) appearing hours later. Standard nitrile gloves provide insufficient protection for prolonged contact. This guide prioritizes permeation resistance and containment.
Hazard Identification & Risk Assessment
The following data summarizes the critical Global Harmonized System (GHS) classifications. Note that while some vendors classify it as "Harmful" (Cat 4), best practice dictates treating all halogenated anilines as Toxic due to their metabolic activation pathways.
| Hazard Category | H-Code | Description | Physiological Mechanism |
| Acute Toxicity | H302/H312 | Harmful/Toxic if swallowed or in contact with skin.[1] | Rapid dermal absorption; metabolizes to reactive hydroxylamines. |
| Target Organ | H373 | May cause damage to organs (Blood, CNS).[5] | Oxidation of Hemoglobin |
| Irritation | H315/H319 | Causes skin and serious eye irritation. | Direct caustic effect on mucous membranes. |
| Environmental | H411 | Toxic to aquatic life with long-lasting effects. | Bioaccumulation in aquatic organisms due to halogenation. |
Personal Protective Equipment (PPE) Matrix
Do not rely on a "one-size-fits-all" PPE approach.[1] The presence of the fluorine atom increases lipophilicity, potentially accelerating skin absorption compared to non-halogenated anilines.[1]
A. Hand Protection (The Critical Barrier)
Scientific Rationale: Aniline derivatives are small, aromatic molecules that permeate nitrile rubber rapidly. Standard 4-mil nitrile gloves may have a breakthrough time of <10 minutes upon direct immersion [2].[1]
| Exposure Scenario | Recommended Material | Brand Examples | Protocol |
| Incidental Contact (Standard Lab Work) | Double Nitrile (High Thickness) | Kimberly-Clark Purple Nitrile / Ansell TouchNTuff | Wear two pairs.[1] If any splash occurs, immediately strip the outer pair, wash hands, and replace.[1] |
| High Risk (Spill Cleanup / Synthesis) | Laminate Film or Viton® | Ansell Silver Shield / Barrier | These multi-layer laminates offer >480 min breakthrough time. They are clumsy; wear outer nitrile gloves for grip. |
| Prohibited | Latex | Generic Lab Latex | Do not use. Poor organic solvent resistance; rapid permeation. |
B. Respiratory & Body Protection[6]
-
Engineering Control (Primary): All handling must occur inside a certified chemical fume hood.
-
Respiratory (Secondary): If hood failure occurs or work is outside containment, a half-face respirator with Organic Vapor (OV) cartridges is required.[1] Dust masks (N95) offer zero protection against aniline vapors.
-
Body: Tyvek® lab coats or chemically resistant aprons are superior to cotton, which absorbs and holds the toxin against the skin.
Operational Protocol: The "Closed Loop" Method[1]
To minimize exposure, we utilize a containment strategy that treats the chemical as if it were a radioactive source.[1]
Step 1: Preparation
-
Verify Fume Hood airflow (>100 fpm).
-
Place a disposable absorbent mat (pig mat) on the hood surface to capture micro-droplets.
-
Donning: Put on laminate gloves (if handling >10mL) or double nitrile. Tape the cuff of the lab coat to the inner glove to prevent wrist exposure.
Step 2: Transfer & Weighing[1]
-
Never weigh aniline derivatives on an open benchtop balance.
-
Technique: Use a glass syringe with a long needle for liquid transfer to avoid pouring. Pouring creates turbulence and invisible aerosols.
-
Static Control: Halogenated anilines are combustible. Ground your glassware if working with large volumes (>1L), though this is rare in discovery chemistry.[1]
Step 3: Decontamination[1]
-
Wipe the exterior of the reagent bottle with a Kimwipe soaked in dilute HCl (1M) or ethanol before returning it to storage. This neutralizes/removes trace amines on the threads.
-
Dispose of the Kimwipe immediately into the solid hazardous waste.
Emergency Response Logic
Time is the enemy. Methemoglobinemia is reversible if treated, but fatal if ignored.[1]
Exposure Response Workflow
Figure 1: Decision logic for this compound exposure.[1] Note that washing skin with ethanol/solvents increases absorption; use soap and water only.[1]
Disposal & Waste Management
Regulatory Classification: Halogenated Organic Waste.[6]
-
Segregation: Do not mix with non-halogenated solvents (e.g., Acetone, Methanol) if possible. Halogenated waste incineration is significantly more expensive and requires higher temperatures [3].
-
pH Sensitivity: Do not mix with strong acids (exothermic salt formation) or strong oxidizers (fire risk) in the waste stream.
-
Labeling: The waste tag must explicitly state: "Contains Halogenated Anilines - Toxic."
-
Rinsing: Triple rinse empty containers with a small amount of acetone, then water.[1] Collect the first acetone rinse into the halogenated waste container.
References
Sources
- 1. Methemoglobinemia | Haz-Map [haz-map.com]
- 2. P-Chloroaniline Poisoning Causing Methemoglobinemia: A Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methemoglobinemia and Medications A to Z [dpic.org]
- 4. longdom.org [longdom.org]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. p2infohouse.org [p2infohouse.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
